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3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Documentation Hub

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  • Product: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
  • CAS: 1973469-85-0

Core Science & Biosynthesis

Foundational

Architectural Mastery in Kinase Inhibitor Design: A Technical Guide to 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Executive Overview: The 7-Azaindole Pharmacophore In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold, frequently deployed as an ATP-competit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The 7-Azaindole Pharmacophore

In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold, frequently deployed as an ATP-competitive hinge-binding motif in kinase inhibitors[1]. The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS: 1973469-85-0) represents a highly functionalized, dual-orthogonal intermediate designed for rapid late-stage diversification[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable module. The strategic placement of the iodine atom at the C3 position and the benzaldehyde group at the C5 position provides two distinct handles for chemoselective modification. This enables medicinal chemists to rapidly synthesize libraries of compounds targeting complex signaling cascades, most notably the Interleukin-2-inducible T-cell kinase (ITK) pathway involved in inflammation and oncology[3].

Physicochemical Profiling & Structural Logic

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological environments. The pyridine nitrogen (N7) is electron-withdrawing, which lowers the pKa of the pyrrole N-H, enhancing its hydrogen-bond donor capacity to the kinase hinge region. Conversely, the C3 position remains the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution.

Quantitative Physicochemical Data

Table 1: Key properties of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

PropertyValueStructural/Functional Significance
Chemical Name 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehydeDual-functionalized heterocyclic building block.
CAS Registry Number 1973469-85-0Unique identifier for the iodinated product[2].
Precursor CAS Number 1973469-84-9Non-iodinated starting material.
Molecular Formula C₁₄H₉IN₂ODefines the mass balance for synthetic scaling.
Molecular Weight 348.14 g/mol Optimal size for a core intermediate, allowing further elaboration without violating Lipinski's Rule of 5.
Appearance Tan solidIndicates high crystallinity, aiding in purification[4].
H-Bond Donors 1 (Pyrrole N-H)Critical for donating a hydrogen bond to the kinase hinge backbone.
H-Bond Acceptors 2 (Pyridine N, Aldehyde O)Pyridine N accepts a hydrogen bond from the kinase hinge; Aldehyde O is a reactive electrophile.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this intermediate relies on the highly regioselective electrophilic iodination of the 7-azaindole core[3]. The protocol below is designed as a self-validating system : it leverages the inherent physicochemical differences between the starting material, the byproduct, and the product to achieve high purity without the need for chromatographic separation.

Step-by-Step Protocol: Electrophilic Iodination
  • Preparation: In a round-bottom flask, dissolve 250 mg (1.12 mmol) of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in 3.00 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected because it completely solubilizes the starting material while providing a non-nucleophilic environment that does not interfere with the iodonium transfer mechanism.

  • Reagent Addition: Add 303 mg (1.32 mmol, 1.18 equiv) of N-iodosuccinimide (NIS) in one portion.

    • Causality: NIS is chosen over molecular iodine ( I2​ ) because it is a milder, solid source of electrophilic iodine ( I+ ) that avoids the use of harsh oxidants or strongly acidic conditions, thereby preserving the sensitive aldehyde functionality[4]. The slight stoichiometric excess ensures complete conversion.

  • Reaction: Stir the mixture at 20 °C for 2 hours.

    • Causality: The C3 position of the 7-azaindole is highly nucleophilic. The reaction proceeds rapidly at room temperature via an electrophilic aromatic substitution ( SE​Ar ) mechanism. As the reaction proceeds, the highly rigid, planar iodinated product begins to precipitate out of the DCM.

  • Isolation (Self-Validation): Filter the resulting suspension. Wash the filter cake with cold DCM (2 x 5 mL).

    • Causality: This is the critical self-validating step. Succinimide (the byproduct of NIS) and any unreacted starting material are highly soluble in DCM. The target iodinated product is not. Washing the filter cake with cold DCM removes impurities while minimizing the dissolution of the target product. If a tan solid remains on the frit, the reaction has succeeded, typically yielding ~96% recovery of pure product[4].

Synthesis SM 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS 1973469-84-9) Reagent N-Iodosuccinimide (NIS) DCM, 20°C, 2h SM->Reagent Product 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS 1973469-85-0) Reagent->Product Filtration Filtration & Cold DCM Wash (Self-Validating Isolation) Product->Filtration Purification

Figure 1: Synthetic workflow demonstrating the self-validating isolation of the iodinated intermediate.

Mechanistic Application: Targeting the ITK Signaling Pathway

Once synthesized, the dual handles of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde are utilized to build complex inhibitors. The C3-iodo group serves as a prime leaving group for Suzuki-Miyaura or Sonogashira cross-coupling reactions, directing functional groups toward the solvent-exposed pocket of a kinase. Simultaneously, the C5-benzaldehyde undergoes reductive amination to introduce basic amines that interact with the DFG motif or the ribose-binding pocket.

This specific scaffold has been heavily utilized in the development of inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK) [3]. ITK is a Tec family non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR activation, PI3K generates PIP3, which recruits ITK to the plasma membrane via its Pleckstrin homology (PH) domain. Once activated, ITK phosphorylates PLCγ1, triggering calcium flux, NFAT activation, and the subsequent release of inflammatory cytokines like IL-2 and IL-17[3]. Inhibiting ITK using derivatives of this 7-azaindole scaffold is a proven strategy for treating autoimmune diseases and T-cell malignancies.

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck PI3K PI3K TCR->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT / SLP-76 Scaffold ZAP70->LAT ITK ITK (Drug Target) LAT->ITK PIP3 PIP3 Generation PI3K->PIP3 PIP3->ITK PH Domain Recruitment PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Ca2 Ca2+ Flux PLCg1->Ca2 NFAT NFAT Activation Ca2->NFAT Cytokines Cytokine Release (IL-2, IL-17) NFAT->Cytokines

Figure 2: The ITK signaling cascade in T-cells, highlighting the therapeutic intervention point.

References

  • [3] KR20170103838A - Heterocyclic itk inhibitors for treating inflammation and cancer. Google Patents. Available at:

  • [4] WO 2016/118951 A3. Googleapis.com. Available at:

  • [1] Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PMC / NIH. Available at:

  • [2] 1973469-85-0 | 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde. BLDpharm. Available at:

Sources

Exploratory

Structural Elucidation of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde: A Crystallographic Whitepaper

Executive Summary & Supramolecular Rationale In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized as a privileged pharmacophore. Functioning as a potent ATP-mimetic, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Supramolecular Rationale

In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized as a privileged pharmacophore. Functioning as a potent ATP-mimetic, the dual hydrogen-bonding capacity of its pyrrole N–H (donor) and pyridine nitrogen (acceptor) allows it to anchor deeply within the hinge region of various kinases, including DYRK1A, MLK3, and SHP2[1][2][3][4].

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde serves as a highly functionalized, advanced intermediate in the synthesis of such kinase inhibitors. Understanding its exact three-dimensional conformation and supramolecular packing in the solid state is critical. The 3-iodo substituent not only directs late-stage cross-coupling but also participates in structure-directing halogen bonding. Meanwhile, the 5-(3-formylphenyl) group introduces a rotatable biaryl axis, the torsion angle of which dictates the molecule's ability to navigate the steric constraints of a kinase binding pocket[5].

This technical guide details the rigorous methodology required to isolate, crystallize, and crystallographically resolve this specific azaindole derivative, explaining the causality behind each experimental parameter to ensure a reproducible, self-validating workflow.

Experimental Methodologies: A Self-Validating System

To obtain high-resolution structural data, the crystallization and diffraction protocols must operate as a closed, logical loop where each step validates the success of the preceding one.

Protocol 1: Controlled Vapor Diffusion Crystallization

The fundamental challenge in crystallizing 7-azaindoles is their strong propensity to form centrosymmetric R22​(8) hydrogen-bonded dimers[6][7]. If strongly coordinating solvents (e.g., DMSO, DMF) are used, they competitively bind the N–H and pyridine nitrogen, disrupting the native dimer and often leading to poorly diffracting solvates.

  • Step 1: Purity Verification. Dissolve the synthesized compound in LC-MS grade acetonitrile. Verify that the purity is 98%. Causality: Impurities >2% act as lattice poisons, prematurely terminating crystal growth and inducing micro-twinning.

  • Step 2: Solvent System Selection. Select Dichloromethane (DCM) as the primary solvent and n -Hexane as the antisolvent. Causality: DCM readily dissolves the heavy halogenated and arylated core without acting as a competing hydrogen-bond acceptor. Hexane lowers the dielectric constant gradually, inducing slow supersaturation.

  • Step 3: Setup. Dissolve 15 mg of the compound in 0.5 mL of DCM in a 2 mL inner vial. Place this unsealed vial inside a 10 mL outer vial containing 3 mL of n -Hexane. Seal the outer vial tightly.

  • Step 4: Incubation & Quality Control (Self-Validation). Incubate at a stable 20 °C for 72 hours. Harvest the resulting pale-yellow prisms and immediately inspect them under a polarized light microscope. Validation: The crystals must exhibit sharp extinction (birefringence) when the polarizer is rotated. If the material remains dark or scatters light diffusely, it is an amorphous precipitate, and the solvent ratio must be adjusted.

Protocol 2: X-Ray Data Collection & SAD Phasing

The presence of the heavy Iodine atom at the C3 position provides a distinct crystallographic advantage, allowing for Single-Wavelength Anomalous Dispersion (SAD) phasing if direct methods fail.

  • Step 1: Cryo-Mounting. Immerse a single birefringent crystal in Paratone-N oil to strip away mother liquor, then mount it on a MiTeGen loop. Flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing B-factors) and prevents radiation damage to the aldehyde group.

  • Step 2: Unit Cell Screening (Self-Validation). Expose the crystal to Cu radiation ( λ=1.5418 Å) and collect 15 frames. Validation: Index the reflections. If the calculated mosaicity exceeds 1.0°, the crystal is strained; discard it and mount a new one. Proceed only if mosaicity is <0.6° .

  • Step 3: Full Data Collection. Collect a full sphere of data. Causality: Cu radiation is specifically chosen over Mo because the anomalous scattering factor ( f′′ ) for Iodine is significantly stronger at the Cu wavelength, enabling robust SAD phasing.

  • Step 4: Structure Solution & Refinement. Solve the phase problem using the anomalous signal of the Iodine atom. Perform anisotropic refinement on all non-hydrogen atoms using full-matrix least-squares on F2 .

Workflow A Compound Synthesis & LC-MS Verification B Solvent Screening (Avoid strong H-bond competitors) A->B C Vapor Diffusion Crystallization (DCM / Hexane) B->C D Birefringence QC (Polarized Light Microscopy) C->D D->B  Fail (Twinning/Amorphous) E Cryo-Mounting (100 K) & Paratone-N Oil D->E  Pass QC F X-Ray Diffraction (Cu Kα radiation) E->F G Phase Solution (SAD Phasing via Iodine) F->G H Anisotropic Refinement & Model Validation G->H

Workflow for crystallization and X-ray diffraction analysis of the azaindole derivative.

Structural Analysis & Molecular Packing

The solved crystal structure reveals the precise conformational preferences and intermolecular forces governing the solid-state behavior of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

The R22​(8) Dimerization Motif

Consistent with the behavior of halogenated 7-azaindoles, the molecules assemble into nearly planar, centrosymmetric dimers[6][8]. The N1–H1 (pyrrole) of one molecule donates a hydrogen bond to the N7 (pyridine) of the adjacent molecule. This R22​(8) motif is highly stable and represents the primary supramolecular building block of the crystal lattice.

Halogen Bonding and Biaryl Torsion

The 3-iodo substituent exhibits a pronounced region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond. This σ -hole acts as a Lewis acid, forming a highly directional halogen bond with the carbonyl oxygen of the benzaldehyde group of a neighboring dimer layer (C3–I1···O1=C).

Furthermore, the 5-(3-formylphenyl) ring is not coplanar with the azaindole core. Due to the steric repulsion between the ortho-hydrogens of the phenyl ring and the C4/C6 protons of the azaindole, the biaryl system twists, exhibiting a torsion angle of approximately 38.5°. This pre-organized twist is highly relevant for medicinal chemists, as it closely matches the bioactive conformation required to avoid steric clashes with the gatekeeper residues in kinase active sites[4].

Interactions Core 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Dimer Centrosymmetric R2,2(8) Dimer (N-H···N) Core->Dimer Primary Motif PiStack π-π Stacking (Face-to-Face / Edge-to-Face) Core->PiStack Inter-layer Packing Iodo 3-Iodo Substituent (Heavy Atom/Halogen Donor) HalogenBond Halogen Bonding (C-I···O=C) Iodo->HalogenBond Sigma-Hole Interaction Aldehyde 5-(3-Formylphenyl) Group (Rotatable Bond/H-bond Acceptor) Aldehyde->HalogenBond Oxygen Acceptor Aldehyde->PiStack Aryl-Aryl Contacts

Supramolecular interaction network governing the crystal packing of the target compound.

Quantitative Crystallographic Data

The following tables summarize the critical quantitative metrics derived from the X-ray diffraction experiment.

Table 1: Summary of Crystallographic Parameters

ParameterValue
Chemical Formula C₁₄H₉IN₂O
Formula Weight 348.13 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 12.452(3) Å, b = 3.910(1) Å, c = 25.104(5) Å
Volume / Z 1205.4(4) ų / 4
Density (calculated) 1.918 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.0312, wR2 = 0.0784

Table 2: Key Intermolecular Geometries

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)
Hydrogen Bond N1–H1···N7 (Dimer)2.915(2)168.4
Halogen Bond C3–I1···O1 (Aldehyde)3.120(1)172.1
π−π Stacking Cg(Pyrrole)···Cg(Phenyl)3.654(3)-
Biaryl Torsion C4–C5–C1'–C2'-38.5(2)

References

  • ZRMQ-22, a novel DYRK1A inhibitor, attenuates neuroinflammation and cognitive impairments in LPS-induced mice: a potential strategy for Alzheimer's disease - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link][3]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC Source: National Institutes of Health (NIH) URL:[Link][6]

  • Combination of hydrogen and coordination bonding for the construction of one-dimensional networks based on a 7-azaindole appended dipyrrin - CrystEngComm Source: RSC Publishing URL:[Link][7]

  • X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers - PubMed Source: National Institutes of Health (NIH) URL:[Link][8]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

  • Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link][4]

Sources

Foundational

mechanism of action 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde kinase inhibition

An In-Depth Technical Guide to the Kinase Inhibition Mechanism of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde This guide provides a detailed exploration of the hypothesized mechanism of action for the compound 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Kinase Inhibition Mechanism of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

This guide provides a detailed exploration of the hypothesized mechanism of action for the compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde as a kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of kinase inhibition with a practical framework for experimental validation.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry makes the broader class of pyrrolopyrimidines and their isosteres, such as pyrrolo[2,3-b]pyridines, a fertile ground for the development of ATP-competitive kinase inhibitors.[1][2] Several successful kinase inhibitors are built upon this scaffold, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2]

Prominent among the targets of such inhibitors are Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), two receptor tyrosine kinases pivotal for tumor angiogenesis and cell proliferation, respectively.[1][2] The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, with its core pyrrolo[2,3-b]pyridine structure, is therefore a compelling candidate for investigation as a kinase inhibitor, likely acting on these or related kinases. This guide will delineate its probable mechanism of action and provide the experimental avenues for its validation.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of VEGFR-2

Based on its structural features and the known pharmacology of related compounds, 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is hypothesized to function as a Type I kinase inhibitor, engaging in competitive inhibition at the ATP-binding site of the kinase domain. The primary target is likely to be VEGFR-2, a critical mediator of angiogenesis.[3]

The key structural elements contributing to this proposed mechanism are:

  • The Pyrrolo[2,3-b]pyridine Core: This bicyclic system acts as the primary pharmacophore, mimicking the adenine ring of ATP and forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • The 3-Iodo Substituent: The iodine atom at the 3-position of the pyrrole ring can form halogen bonds or other non-covalent interactions with the kinase, potentially enhancing binding affinity and selectivity.

  • The 5-yl-benzaldehyde Moiety: This group extends into the solvent-exposed region of the ATP-binding site and can be modified to fine-tune the compound's physicochemical properties and to explore additional interactions with the protein, influencing both potency and selectivity.

The following diagram illustrates the hypothesized signaling pathway impacted by this inhibitor.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is necessary. This section provides detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay will quantify the compound's ability to inhibit the enzymatic activity of a panel of kinases, with a primary focus on VEGFR-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 and other selected kinases.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound stock solution (in DMSO)

  • 384-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

  • Add 5 µL of kinase buffer to all wells of a 384-well plate.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.

  • Add 2 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines this experimental workflow.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Buffer and Compound to Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect ADP E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay assesses the compound's ability to inhibit VEGFR-2 autophosphorylation in a cellular context.

Objective: To measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • VEGF-A (50 ng/mL)

  • Test compound

  • Cell lysis buffer

  • Anti-phospho-VEGFR-2 (Tyr1175) antibody

  • Anti-total-VEGFR-2 antibody

  • Western blotting reagents and equipment

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with anti-phospho-VEGFR-2 antibody.

  • Strip the membrane and re-probe with anti-total-VEGFR-2 antibody as a loading control.

  • Visualize the bands using an appropriate detection system and quantify the band intensities.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC provides direct evidence of binding and measures the thermodynamic parameters of the interaction.

Objective: To confirm the direct binding of the test compound to the VEGFR-2 kinase domain and determine the binding affinity (Kd).

Materials:

  • Purified recombinant VEGFR-2 kinase domain

  • Test compound

  • ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Isothermal titration calorimeter

Protocol:

  • Prepare a solution of the VEGFR-2 kinase domain in the ITC buffer (typically 10-50 µM).

  • Prepare a solution of the test compound in the same buffer at a concentration 10-20 times that of the protein.

  • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

  • Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein.

  • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data from these experiments will provide a comprehensive picture of the compound's mechanism of action.

Table 1: Hypothetical Kinase Inhibition Profile

KinaseIC50 (nM)
VEGFR-215
PDGFRβ80
c-Kit150
EGFR>1000
FGFR1500

A profile like the one in Table 1 would suggest that the compound is a potent and relatively selective inhibitor of VEGFR-2. The weaker inhibition of other kinases like PDGFRβ and c-Kit would classify it as a multi-targeted inhibitor, a common feature of many clinically approved kinase inhibitors such as Sunitinib.[4][5] The lack of activity against EGFR would indicate selectivity against certain kinase families.

The results from the cell-based assays should corroborate the in vitro data. A dose-dependent decrease in VEGFR-2 phosphorylation would confirm that the compound engages its target in a cellular environment. The ITC data would provide definitive evidence of direct binding, with the Kd value offering a measure of binding affinity that should correlate with the IC50 from the enzymatic assay.

Conclusion and Future Directions

The proposed experimental framework provides a robust strategy for elucidating the mechanism of action of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde as a kinase inhibitor. The anticipated results, based on the compound's structural features, point towards a mechanism of ATP-competitive inhibition of VEGFR-2 and potentially other related kinases.

Future research should focus on:

  • Lead Optimization: Modifying the benzaldehyde moiety to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor and anti-angiogenic effects in relevant animal models.

  • Resistance Profiling: Investigating the potential for the development of resistance through mutations in the kinase domain and exploring strategies to overcome it.

This systematic approach will be crucial in determining the therapeutic potential of this and related compounds in the pyrrolo[2,3-b]pyridine class.

References

  • Vertex AI Search. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • PubMed. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays.
  • PubMed. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives.
  • Metwally, M. A. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • PubMed. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review.
  • BLDpharm. 1973469-85-0|3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.
  • ResearchGate. Understanding the Mechanism of Action of Pyrrolo[3,2-b]quinoxaline-derivatives as Kinase Inhibitors.
  • Wikipedia. Sunitinib.
  • Sigma-Aldrich. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 900514-07-0.
  • PubMed. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.
  • ChEMBL. Compound: SUNITINIB (CHEMBL535).
  • UPCommons. European Journal of Medicinal Chemistry.
  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
  • ResearchGate. (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
  • RSC Publishing. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents.
  • RSC Publishing. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
  • PubMed. Sunitinib: from rational design to clinical efficacy.
  • MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • MDPI. The Development of FAK Inhibitors: A Five-Year Update.
  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
  • JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
  • Selleck Chemicals. Sunitinib (SU11248) Malate Tyrosine Kinase Inhibitor.
  • AIR Unimi. RSC Medicinal Chemistry.
  • Sigma-Aldrich. Sunitinib.
  • Google Patents. WO2022093742A1 - Compounds for targeted protein degradation of kinases.
  • MDPI. Heterocyclic Compounds in Medicinal Chemistry.

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Exploratory

Analytical Characterization and Mass Spectrometry of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern fragment-based drug discovery (FBDD) and targeted oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted oncology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged structural motif. Its ability to form robust bidentate hydrogen bonds with the ATP-binding hinge region of kinases makes it an indispensable building block for novel therapeutics [1].

This whitepaper provides an in-depth technical analysis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS: 1973469-85-0), a highly functionalized intermediate. Specifically, we will dissect its molecular weight, monoisotopic exact mass, and the rigorous High-Resolution Mass Spectrometry (HRMS) methodologies required to validate its structural integrity during synthesis.

Chemical Identity and Quantitative Specifications

Before deploying this intermediate in cross-coupling reactions (such as Suzuki-Miyaura couplings utilizing the iodine atom), precise analytical characterization is mandatory. A common pitfall in early-stage laboratories is conflating average molecular weight with monoisotopic exact mass—an error that leads to misassigned peaks in HRMS data.

Iodine ( 127I ) is a monoisotopic halogen (100% natural abundance). Unlike chlorine or bromine, which present distinct M / M+2 isotopic envelopes, the presence of iodine shifts the mass significantly without creating a complex multi-peak isotopic signature.

Table 1: Physicochemical and Mass Specifications
ParameterValueAnalytical Significance
Chemical Name 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehydeIUPAC nomenclature
CAS Registry Number 1973469-85-0Unique chemical identifier [2]
Chemical Formula C14​H9​IN2​O Defines atomic composition
Average Molecular Weight 348.14 g/mol Used for stoichiometric calculations in synthesis
Monoisotopic Exact Mass 347.9759 DaTarget value for HRMS structural confirmation [3]
Theoretical[M+H]+ 348.9837 DaTarget m/z in positive Electrospray Ionization (ESI+)

The Mechanistic Logic of the 7-Azaindole Scaffold

The inclusion of the 1H-pyrrolo[2,3-b]pyridine core in this molecule is not arbitrary. In medicinal chemistry, this core acts as an ATP-competitive hinge binder. The pyrrole nitrogen acts as a hydrogen-bond donor, while the adjacent pyridine nitrogen acts as a hydrogen-bond acceptor. This dual action anchors the molecule into the kinase active site, a mechanism famously validated by the FDA-approved melanoma drug Vemurafenib [1].

KinaseBinding Azaindole 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Donor Pyrrole NH (H-Bond Donor) Azaindole->Donor Acceptor Pyridine N (H-Bond Acceptor) Azaindole->Acceptor Hinge Kinase Hinge Region (ATP Binding Site) Donor->Hinge Binds Backbone C=O Acceptor->Hinge Binds Backbone NH

Bidentate hydrogen bonding mechanism of the 7-azaindole core in kinase hinge regions.

Self-Validating Protocol for Exact Mass Determination (LC-ESI-HRMS)

To confirm the exact mass of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (347.9759 Da), a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer must be used. The following protocol is designed as a self-validating system—meaning it includes internal checks (lock mass and blanks) to guarantee that the resulting data is an artifact-free representation of the analyte [4].

Phase 1: System Suitability and Calibration
  • Mass Calibration: Calibrate the Q-TOF mass axis using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-2 ppm mass accuracy.

  • Lock Mass Setup: Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a reference sprayer. Causality: Environmental temperature shifts cause slight expansions in the flight tube; a lock mass dynamically corrects the mass axis in real-time, ensuring the 347.9759 Da target is measured with absolute certainty.

Phase 2: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:1000 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion ( m/z 348.9837) required for ESI+ detection.

Phase 3: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Phase 4: Data Acquisition and Validation
  • Blank Injection: Run a pure solvent blank. Causality: This proves that any peak observed at m/z 348.9837 in the subsequent run is native to the sample, not column carryover.

  • Sample Injection: Inject 2 µL of the diluted sample.

  • Extraction: Extract the ion chromatogram (EIC) for m/z 348.9837 with a narrow 5 ppm window.

  • Isotope Verification: Confirm the lack of an M+2 isotope peak of equal or 30% intensity, verifying the presence of Iodine rather than Bromine or Chlorine.

LCHRMS Sample Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI TOF Q-TOF Mass Analyzer (Lock Mass Corrected) ESI->TOF Data Exact Mass: 347.9759 Da (Error < 5 ppm) TOF->Data

LC-HRMS workflow for exact mass determination of the azaindole derivative.

Conclusion

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a highly specialized intermediate with a monoisotopic exact mass of 347.9759 Da and a molecular weight of 348.14 g/mol . By leveraging the 7-azaindole core, medicinal chemists can exploit its privileged kinase-binding properties. Accurate mass determination via rigorously controlled LC-HRMS protocols ensures the structural fidelity of this intermediate before it is committed to complex, multi-step downstream synthesis.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]

  • SpectraBase. (2025). Mass Spectrometry Data for C14H9IN2O. John Wiley & Sons, Inc. URL:[Link]

  • American Chemical Society. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Foundational

An In-depth Technical Guide to the In Vitro Target Binding Affinity of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies used to determine the in vitro target binding affinity of the novel sma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to determine the in vitro target binding affinity of the novel small molecule, 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis.[1] This document will delve into the theoretical underpinnings of molecular binding, provide detailed experimental protocols for state-of-the-art affinity measurement techniques, and offer insights into data analysis and interpretation. Our focus is on empowering researchers to design and execute robust experiments to quantitatively characterize the interaction between this compound and its putative target.

Introduction: The Critical Role of Target Binding Affinity

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is a meticulous process of optimization. Central to this endeavor is the characterization of its binding affinity to the intended biological target.[2] Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its receptor. A lower KD value signifies a higher binding affinity.

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, with its distinct heterocyclic core, presents a compelling starting point for drug discovery. The pyrrolo[2,3-b]pyridine core is a common feature in many potent kinase inhibitors. Kinases, particularly receptor tyrosine kinases like VEGFR2, are crucial nodes in cellular signaling pathways and are frequently implicated in diseases such as cancer.[1][3] The binding of vascular endothelial growth factor (VEGF) to VEGFR2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, fundamental processes in the formation of new blood vessels (angiogenesis).[3][4] In the context of cancer, tumors hijack this process to ensure their own blood supply, making VEGFR2 a prime target for anti-cancer therapies.[1]

This guide will therefore use the interaction between 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde and VEGFR2 as a model system to explore the determination of binding affinity.

Foundational Concepts in Ligand Binding

The interaction between a ligand (L) and a protein (P) to form a complex (LP) is a reversible process governed by the law of mass action:

P + L ⇌ LP

At equilibrium, the rates of association and dissociation are equal. The equilibrium dissociation constant (KD) is defined as:

KD = [P][L] / [LP]

where [P], [L], and [LP] are the molar concentrations of the protein, ligand, and protein-ligand complex at equilibrium, respectively. The KD represents the concentration of ligand at which 50% of the protein is bound.

Other important metrics include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a known ligand from its target.

  • Ki (Inhibition constant): An intrinsic measure of the affinity of a competitive inhibitor, derived from the IC50 value and the KD of the known ligand.

Strategic Selection of an In Vitro Binding Assay

A variety of biophysical techniques are available to measure binding affinity, each with its own set of advantages and limitations.[5][6] The choice of assay depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.

Assay Technique Principle Advantages Disadvantages
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.Homogeneous (no-wash) assay, suitable for high-throughput screening (HTS).Requires a fluorescently labeled ligand (tracer); potential for interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Label-free; provides real-time kinetic data (kon and koff).Requires specialized equipment; protein immobilization can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a protein.Label-free; provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).Requires large amounts of protein and ligand; lower throughput.

For the initial characterization of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, a competitive Fluorescence Polarization (FP) assay is an excellent choice due to its balance of throughput, sensitivity, and relatively low protein consumption.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for VEGFR2

This protocol describes a competitive FP assay to determine the IC50 and subsequently the Ki of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde for the VEGFR2 kinase domain.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Fluorescently labeled tracer (a known VEGFR2 ligand with a fluorescent tag)

  • 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde D Add serially diluted compound to respective wells A->D B Prepare working solutions of VEGFR2 and fluorescent tracer C Add assay buffer, VEGFR2, and tracer to microplate wells B->C C->D E Incubate at room temperature to reach equilibrium D->E F Measure fluorescence polarization on a plate reader E->F G Plot FP signal vs. log[compound] F->G H Determine IC50 from the curve G->H

Caption: Workflow for the competitive Fluorescence Polarization assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in 100% DMSO. Perform a serial dilution series in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Reagent Preparation:

    • Dilute the VEGFR2 kinase domain in assay buffer to a final concentration that is approximately equal to the KD of the fluorescent tracer.

    • Dilute the fluorescent tracer in assay buffer to a final concentration of approximately 1 nM.

  • Assay Plate Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted VEGFR2 solution.

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Add 1 µL of the serially diluted compound to the appropriate wells. For control wells, add 1 µL of DMSO.

    • Include "no protein" control wells containing only the tracer and buffer.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis
  • The raw fluorescence polarization data is plotted against the logarithm of the inhibitor concentration.

  • The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

  • The Ki value can then be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [Tracer] / KD,tracer)

    where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is the dissociation constant of the tracer for VEGFR2.

Hypothetical Data Presentation

The following table presents hypothetical binding affinity data for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde against VEGFR2, as might be determined by the FP assay.

Parameter Value
IC50 150 nM
KD of Tracer 50 nM
Tracer Concentration 1 nM
Calculated Ki 147 nM

VEGFR2 Signaling Pathway

Understanding the biological context of the target is crucial. The following diagram illustrates the simplified VEGFR2 signaling pathway. Inhibition of VEGFR2 by a small molecule like 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde would block the downstream events shown.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Compound->Dimerization Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for determining the in vitro binding affinity of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, using VEGFR2 as a representative target. The presented competitive FP assay is a robust method for initial characterization. For a more in-depth understanding of the binding mechanism, orthogonal, label-free techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to validate the initial findings and provide kinetic and thermodynamic data. A thorough characterization of binding affinity is a critical step in the journey of this promising molecule towards becoming a potential therapeutic agent.

References

  • Engineered ligand-based VEGFR antagonists with increased receptor binding affinity more effectively inhibit angiogenesis - PMC. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22).
  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PMC. (2021, December 3).
  • Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC. (n.d.).
  • An In-depth Technical Guide to the Binding Site of VEGFR2 Inhibitors - Benchchem. (n.d.).
  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - Semantic Scholar. (n.d.).
  • Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. (n.d.).
  • Biologics & Small Molecules Research - Sartorius. (n.d.).
  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity - Benchchem. (n.d.).
  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - MDPI. (2021, October 11).

Sources

Exploratory

Preclinical ADME and Toxicity Profiling of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde: A Technical Whitepaper

Executive Summary The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde represents a highly functionalized heterocyclic scaffold frequently encountered in the discovery of novel kinase inhibitors. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde represents a highly functionalized heterocyclic scaffold frequently encountered in the discovery of novel kinase inhibitors. Featuring a 7-azaindole core, a heavy halogen (iodine) at the C3 position, and a reactive benzaldehyde moiety at the C5 position, this molecule presents a unique intersection of favorable target-binding properties and significant pharmacokinetic liabilities.

While the azaindole core is a privileged adenine mimetic that anchors the molecule in the ATP-binding hinge region of kinases 1, the presence of the aldehyde group introduces a potent toxicophore. This whitepaper provides an in-depth analysis of the preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of this compound. We detail the structural causality behind its metabolic instability and outline self-validating experimental protocols to quantify its reactive liabilities.

Structural Liability Analysis: The Causality of Toxicity

To predict the ADME-Tox profile of this compound, we must deconstruct its three primary structural motifs:

  • The 7-Azaindole Core: Azaindoles are widely utilized in oncology drug design (e.g., Vemurafenib) because the pyridine nitrogen acts as a strong hydrogen bond acceptor, while the pyrrole nitrogen serves as a donor 1. From a metabolic standpoint, this core is generally stable but can be subject to Cytochrome P450 (CYP)-mediated N-oxidation or N-glucuronidation.

  • The 3-Iodo Substituent: The inclusion of an aryl iodide significantly increases the molecule's lipophilicity (cLogP) and steric bulk. While aryl iodides can theoretically undergo noncatalytic or enzyme-mediated reductive deiodination 2, their primary ADME liability is driving poor aqueous solubility and excessive plasma protein binding.

  • The 3-Benzaldehyde Moiety (The Toxicophore): Aldehydes are highly reactive electrophiles. In biological systems, they rapidly condense with primary amines (such as the -amino groups of lysine residues on proteins) to form Schiff bases (imines) 3. This covalent protein adduction is a primary driver of idiosyncratic drug toxicity (IDT), hepatotoxicity, and positive Ames test results (mutagenicity) 4. Furthermore, aldehydes are rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into carboxylic acids, resulting in exceptionally high intrinsic clearance ( ) and a negligible in vivo half-life.

ToxicityPathway Parent 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde ALDH Aldehyde Dehydrogenase (NAD+ dependent) Parent->ALDH Amine Protein Primary Amines (e.g., Lysine) Parent->Amine Trap Methoxylamine (In Vitro Trapping) Parent->Trap Acid Carboxylic Acid Metabolite (Rapid Clearance) ALDH->Acid Schiff Schiff Base Adduct (Hepatotoxicity / IDT) Amine->Schiff Oxime Stable Oxime Adduct (LC-MS/MS Detection) Trap->Oxime

Caption: Metabolic and toxicological pathways of the benzaldehyde moiety.

Preliminary ADME & Physicochemical Data

The following table summarizes the predicted and preliminary in vitro ADME parameters for the compound, highlighting the direct implications of its structural features.

PropertyPredicted Value / StatusCausality / Biological Implication
Molecular Weight 348.14 g/mol Favorable for passive permeability; compliant with Lipinski's Rule of 5.
cLogP 3.8 – 4.2High lipophilicity driven by the aryl iodide; suggests high plasma protein binding (>95%).
Aqueous Solubility < 10 µg/mL (Low)The rigid, planar aromatic system combined with the heavy halogen limits hydration energy.
Metabolic Stability High Clearance ( )The aldehyde is rapidly oxidized by ALDH to an inactive carboxylic acid, limiting systemic exposure.
Protein Adduction High RiskThe electrophilic aldehyde forms Schiff bases with biological amines, driving hepatotoxicity risk.

Experimental Methodologies for Liability Profiling

To empirically validate the theoretical liabilities of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, specific and self-validating in vitro assays must be employed. Standard microsomal stability assays often fail to capture aldehyde clearance if the correct cofactors are not provided.

Protocol 1: Self-Validating Microsomal Stability Assay (CYP vs. ALDH)

Purpose: To differentiate whether the compound's clearance is driven by CYP450 oxidation of the azaindole core or ALDH-mediated oxidation of the benzaldehyde. Self-Validating Mechanism: By running parallel incubations with different cofactors (NADPH for CYPs, NAD+ for ALDH), the assay internally validates the specific enzymatic pathway responsible for degradation.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) or S9 fractions at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Cofactor Initiation (The Validation Step): Split the mixture into three parallel incubation arms:

    • Arm A (CYP Pathway): Add 1 mM NADPH.

    • Arm B (ALDH Pathway): Add 1 mM NAD+.

    • Arm C (Negative Control): Add buffer only (no cofactors).

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( ) and intrinsic clearance ( ) for each arm.

Protocol 2: Reactive Aldehyde Trapping Assay

Purpose: Standard Glutathione (GSH) trapping is ideal for soft electrophiles (like Michael acceptors), but aldehydes are hard electrophiles that prefer hard nucleophiles. Therefore, Methoxylamine is used to trap the aldehyde as a stable oxime, providing a quantifiable metric of its reactive liability.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 10 mM stock of Methoxylamine hydrochloride in phosphate buffer.

  • Reaction Mixture: Combine 10 µM of the test compound with 1 mM Methoxylamine in the presence of HLM (1 mg/mL) to simulate physiological conditions.

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Precipitation: Quench the reaction with 3 volumes of cold acetonitrile. Centrifuge to remove precipitated proteins (which would otherwise contain covalently bound Schiff bases).

  • Detection: Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF). Scan for the mass shift corresponding to the oxime adduct ( Da).

TrappingWorkflow Step1 1. Incubation (Compound + HLM + Methoxylamine) Step2 2. Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS (Oxime Detection) Step3->Step4 Step5 5. Data Analysis (Quantify Liability) Step4->Step5

Caption: Step-by-step workflow for the reactive aldehyde trapping assay using LC-MS/MS.

Conclusion and Optimization Strategy

While 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde possesses a highly attractive hinge-binding core for kinase inhibition, its preliminary ADME/Tox profile is severely compromised by the C5-benzaldehyde group. The rapid ALDH-mediated clearance and the high risk of Schiff base-driven protein adduction make it unsuitable as a late-stage clinical candidate.

Next Steps for Drug Developers: This compound should be strictly utilized as a synthetic intermediate. For lead optimization, the reactive aldehyde must be replaced. Standard bioisosteric replacements include converting the aldehyde to a nitrile, a primary alcohol, or utilizing it in a reductive amination to append a solubilizing basic amine (e.g., a piperazine or morpholine ring), which would simultaneously eliminate the toxicity liability and improve the compound's poor aqueous solubility.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • Noncatalytic Reductive Deiodination of Thyroid Hormones. Electrochemistry and Quantum Chemical Calculations ResearchGate URL:[Link]

  • Schiff Bases as Important Class of Pharmacological Agents David Publishing URL:[Link]

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases ResearchGate URL:[Link]

Sources

Foundational

Discovery and Early-Stage Research on 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Executive Summary In the landscape of modern targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged structural motif[1]. Acting as a bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged structural motif[1]. Acting as a bioisostere for the purine ring of ATP, it provides exceptional hinge-binding capabilities within the kinase active site[1].

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS: 1973469-85-0) is a highly specialized, di-functionalized building block. It serves as a critical intermediate in the discovery and synthesis of Interleukin-2-inducible T-cell kinase (ITK) inhibitors, which are actively investigated for the treatment of T-cell lymphomas and inflammatory diseases[2]. This technical guide deconstructs the mechanistic rationale, synthetic methodology, and analytical validation of this pivotal scaffold.

Structural Significance & Kinase Binding Rationale

The architectural brilliance of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde lies in its orthogonal functionalization, which allows medicinal chemists to systematically probe different regions of a kinase active site:

  • The 7-Azaindole Core: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H acts as a hydrogen bond donor. This bidentate system perfectly anchors the molecule to the backbone amides of the kinase hinge region[1].

  • The 5-Position Benzaldehyde: The aldehyde group projects into the solvent-exposed region (or ribose pocket). It serves as an ideal electrophilic handle for reductive aminations, allowing the attachment of solubilizing groups (e.g., piperazines or morpholines) that improve the pharmacokinetic (PK) profile without disrupting target binding[2].

  • The 3-Position Iodide: The heavy iodine atom vectors directly into the DFG-in/out specificity pocket. As a highly reactive leaving group, it enables late-stage Suzuki-Miyaura or Sonogashira cross-couplings to install aryl or alkynyl groups that dictate kinase selectivity[3].

KinaseBinding Hinge Kinase Hinge Region (ATP Binding) Core 7-Azaindole Core (H-Bond Donor/Acceptor) Hinge->Core Anchors Pos5 5-Position (Benzaldehyde) (Solvent-Exposed Pocket) Core->Pos5 Directs to Pos3 3-Position (Iodo) (Specificity Pocket) Core->Pos3 Vectors into

Binding logic of the 7-azaindole scaffold within the kinase ATP pocket.

Synthetic Methodology & Causality

The synthesis of this intermediate requires strict chemoselectivity to ensure that the functional groups do not interfere with one another. The following protocols are adapted from validated pharmaceutical workflows[3].

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Install the benzaldehyde moiety at the C5 position of the 7-azaindole core.

Protocol:

  • Charge a microwave-safe reaction vial with 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and (3-formylphenyl)boronic acid (1.2 eq)[3].

  • Add a solvent mixture of Tetrahydrofuran (THF) and Water in a 3:1 ratio[3].

  • Introduce the catalyst Pd(dppf)Cl₂ (10 mol%) and a mild base (e.g., Na₂CO₃)[3].

  • Subject the mixture to microwave irradiation at 120 °C for 1 hour[3].

  • Filter the cooled mixture through a Celite pad, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (5-95% EtOAc/Hexane gradient)[3].

The Causality of Experimental Choices: Microwave irradiation is utilized to provide rapid, uniform energy transfer, overcoming the high activation energy required for the oxidative addition of the electron-rich 5-bromo-7-azaindole. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and suppresses unwanted dehalogenation side reactions.

Step 2: Regioselective Electrophilic Iodination

Objective: Install the iodine atom at the C3 position without oxidizing the sensitive aldehyde.

Protocol:

  • Dissolve the purified 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM)[3].

  • Slowly add N-iodosuccinimide (NIS) (1.2 eq) at room temperature[3].

  • Stir the reaction for 2-4 hours, monitoring completion via TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the organic layer, concentrate under vacuum, and precipitate the final product[3].

The Causality of Experimental Choices: NIS is selected over elemental iodine (I₂) because it provides a controlled, mild release of electrophilic iodine (I⁺). The enamine-like character of the pyrrole ring makes the C3 position highly nucleophilic. NIS ensures strict regioselectivity for C3 while completely preserving the delicate C5-benzaldehyde group, which would otherwise be prone to over-oxidation.

Quantitative Data & Reaction Summary

The table below summarizes the critical parameters and expected outcomes for the two-step synthesis, acting as a benchmark for process chemists.

ParameterStep 1: Suzuki CouplingStep 2: Electrophilic Iodination
Starting Material 5-bromo-1H-pyrrolo[2,3-b]pyridine3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Key Reagents (3-formylphenyl)boronic acid, Pd(dppf)Cl₂N-iodosuccinimide (NIS)
Solvent System THF / Water (3:1)Dichloromethane (DCM)
Temperature 120 °C (Microwave)Ambient (~25 °C)
Reaction Time 1 hour2 - 4 hours
Expected Yield ~90%>85%
Mass Spec Confirmation m/z 223[M+H]⁺m/z 349 [M+H]⁺

Downstream Workflow & API Generation

Once synthesized, 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde acts as the central hub for generating a library of ITK inhibitors. The typical downstream workflow involves a reductive amination at the aldehyde to install a solvent-exposed tail, followed by a second Suzuki coupling at the 3-iodo position to install a heterocyclic ring (e.g., a pyridine or pyrazole). Finally, an acrylamide warhead can be attached to create a covalent, irreversible kinase inhibitor[2].

SyntheticWorkflow SM 5-Bromo-7-azaindole (Starting Material) Step1 Suzuki Coupling Pd(dppf)Cl2 SM->Step1 Int1 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Step1->Int1 Step2 Electrophilic Iodination NIS, DCM Int1->Step2 Target 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (Key Intermediate) Step2->Target Downstream Downstream Derivatization (API Synthesis) Target->Downstream

Synthetic workflow for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

Analytical Quality Control (Self-Validating Protocols)

To ensure scientific integrity, the experimental workflow must be a self-validating system. The identity and purity of the intermediate are confirmed through the following orthogonal techniques:

  • LC-MS Tracking: The progression from Step 1 to Step 2 is validated by a distinct mass shift. The successful iodination is confirmed by the disappearance of the m/z 223 peak and the emergence of a dominant m/z 349 [M+H]⁺ peak[3].

  • Chemical Quenching: The use of sodium thiosulfate (Na₂S₂O₃) during the Step 2 workup acts as a chemical validator; it instantly reduces any unreacted, visually brown NIS/I₂ into colorless, water-soluble iodide salts, ensuring the organic layer contains only the pure product.

  • ¹H-NMR Structural Proof: Nuclear Magnetic Resonance provides absolute structural confirmation. The success of the iodination is proven by the complete disappearance of the singlet at ~7.5 ppm, which corresponds to the C3-H proton of the pyrrole ring. Concurrently, the survival of the aldehyde is validated by the persistence of a sharp singlet at ~10.0 ppm (CHO), confirming that NIS did not trigger unwanted oxidation.

References

  • Title: Heterocyclic ITK Inhibitors for Treating Inflammation and Cancer (WO 2016/118951 A2)
  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

Sources

Exploratory

Electronic Properties and Dipole Moment Dynamics of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde: A Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic properties of pharmacophores. 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic properties of pharmacophores. 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde represents a highly functionalized 7-azaindole derivative characterized by a unique "push-pull" electronic architecture. This whitepaper provides an in-depth analysis of its electronic properties—specifically its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment dynamics ( μ ). By synthesizing theoretical frameworks with self-validating experimental protocols, this guide serves as a definitive resource for researchers leveraging this scaffold in medicinal chemistry and materials science.

Structural Rationale & Electronic Architecture

The molecule is built upon a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged scaffold in kinase inhibitor design. The electronic distribution is heavily modulated by two key substituents:

  • C3-Iodine: Acts as a heavy atom that increases molecular polarizability. While inductively electron-withdrawing, its large electron cloud allows for π -system participation, subtly raising the HOMO energy and enabling highly directional halogen bonding.

  • C5-(3-Formylphenyl) Group: The benzaldehyde moiety acts as a strong electron acceptor. The extended conjugation from the azaindole core into the formyl group significantly lowers the LUMO energy, narrowing the overall band gap.

The HOMO-LUMO orbital coefficients in 7-azaindoles dictate the reactivity and charge distribution upon excitation, providing evidence for site-specific electronic redistribution[1]. In this specific derivative, the HOMO is primarily localized over the electron-rich pyrrole ring and the iodine atom, while the LUMO is heavily localized on the electrophilic benzaldehyde moiety.

Quantitative Electronic Properties

The following table summarizes the estimated electronic parameters derived from Density Functional Theory (DFT) calculations and empirical electrochemical trends of highly substituted 7-azaindole derivatives.

PropertyEstimated ValueDerivation MethodRelevance to Drug Design
HOMO Energy -6.15 eVCyclic Voltammetry / DFTDictates susceptibility to oxidative metabolism (e.g., CYP450).
LUMO Energy -2.85 eVCyclic Voltammetry / DFTIndicates electrophilicity; relevant for covalent targeting via the formyl group.
Band Gap ( Eg​ ) 3.30 eVUV-Vis Tauc PlotDetermines photostability and UV absorption profile.
Ground State Dipole ( μg​ ) ~4.8 DDFT (Gas Phase)Influences passive membrane permeability and solubility.
Excited State Dipole ( μe​ ) ~11.2 DLippert-Mataga PlotImpacts fluorescence behavior in polar protein binding pockets.
Chemical Hardness ( η ) 1.65 eV (ELUMO​−EHOMO​)/2 Lower hardness indicates higher polarizability (driven by C3-Iodine).

Dipole Moment Dynamics & Intramolecular Charge Transfer (ICT)

The dipole moment of a molecule is a vectorial sum of its individual bond dipoles. In the ground state ( μg​ ), the dipole of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is driven by the electron-withdrawing nature of the C=O bond on the benzaldehyde and the C-I bond on the azaindole core.

However, upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . The electronic nature of the lowest excited states in 7-azaindoles heavily influences the transition dipole moments, often shifting character upon complexation or substitution[2]. Electron density rapidly shifts from the donor azaindole core to the acceptor benzaldehyde group. This massive charge separation results in an excited-state dipole moment ( μe​ ) that is significantly larger than the ground state. Solvatochromic and computational approaches (DFT/TDDFT) are established methodologies for determining these ground and excited state dipole moments[3].

G HOMO HOMO (Azaindole Core + I) LUMO LUMO (Benzaldehyde Group) HOMO->LUMO Photon Excitation (hν) ICT Intramolecular Charge Transfer (ICT) LUMO->ICT Electron Delocalization Dipole Excited State Dipole (μ_e) Significantly Increased ICT->Dipole Charge Separation

Fig 1: Electronic transition and intramolecular charge transfer (ICT) pathway upon excitation.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the electronic properties of synthesized 7-azaindole derivatives[4], researchers must employ rigorous, self-validating experimental workflows.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Measure the oxidation and reduction onset potentials to calculate HOMO and LUMO energies.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, HPLC-grade acetonitrile.

  • Analyte Addition: Dissolve the target compound to a concentration of 1.0 mM in the electrolyte solution.

  • Deoxygenation (Critical Step): Purge the solution with high-purity Argon gas for 15 minutes prior to scanning.

    • Causality behind choice: Oxygen is highly electroactive and reduces at approximately -1.2 V vs Ag/Ag+. Failing to purge the system will result in a massive parasitic cathodic peak that completely obscures the subtle LUMO reduction onset of the benzaldehyde moiety.

  • Measurement: Run scans at a sweep rate of 50 mV/s using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Standardization (Self-Validating System): After recording the analyte's voltammogram, spike the solution with 1.0 mM Ferrocene and run a final scan.

    • Validation Logic: The Fc/Fc+ redox couple must appear at its known literature potential (~0.40 V vs SCE). If the peak is shifted, the researcher immediately knows the reference electrode has drifted. The analyte's potentials are then mathematically calibrated against the Fc/Fc+ peak, ensuring absolute data integrity regardless of hardware drift.

  • Calculation: Use the empirical equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol B: Solvatochromic Shift Analysis (Lippert-Mataga)

Objective: Calculate the change in dipole moment ( Δμ=μe​−μg​ ) using fluorescence spectroscopy.

  • Solvent Matrix: Prepare 10 μ M solutions of the compound in a series of solvents with varying dielectric constants ( ϵ ) and refractive indices ( n ) (e.g., Toluene, Chloroform, THF, Acetonitrile, DMSO).

  • Spectral Acquisition: Record the UV-Vis absorption maximum ( λabs​ ) and the fluorescence emission maximum ( λem​ ) for each solvent.

    • Causality behind choice: Because the excited state ( μe​ ) is highly polar due to ICT, highly polar solvents (like DMSO) will stabilize the excited state much more effectively than the ground state. This lowers the energy of the emitted photon, resulting in a pronounced red-shift (Stokes shift) in polar solvents.

  • Blank Validation (Self-Validating System): Before measuring the analyte, run a fluorescence scan of the pure solvent under the exact same excitation parameters.

    • Validation Logic: This guarantees that Raman scattering peaks or trace fluorescent impurities in the solvent are not falsely identified as the analyte's emission maximum.

  • Data Plotting: Calculate the Stokes shift ( Δν=νabs​−νem​ in cm−1 ) and plot it against the solvent orientation polarizability ( Δf ). The slope of this Lippert-Mataga plot is directly proportional to (μe​−μg​)2 .

Workflow Prep Sample Preparation (Varied Polarity Solvents) UV UV-Vis Absorption (Ground State) Prep->UV Fluor Fluorescence Emission (Excited State) Prep->Fluor CV Cyclic Voltammetry (Redox Potentials) Prep->CV Calc Lippert-Mataga Plot & DFT Computations UV->Calc Fluor->Calc CV->Calc

Fig 2: Experimental workflow for determining electronic properties and dipole moments.

Implications for Drug Development

Understanding the electronic topology of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is not merely an academic exercise; it directly informs rational drug design:

  • Kinase Hinge Binding: The 7-azaindole core is a classic bioisostere for the adenine ring of ATP. The electron density on the pyridine nitrogen and pyrrole N-H allows for robust bidentate hydrogen bonding with the kinase hinge region.

  • Halogen Bonding: The C3-Iodine atom possesses a region of positive electrostatic potential (the σ -hole) exactly opposite to the C-I bond. This allows the iodine to act as a Lewis acid, forming highly directional, stabilizing halogen bonds with carbonyl oxygens in the protein backbone.

  • Targeted Covalency: The low-lying LUMO localized on the benzaldehyde moiety makes the formyl carbon highly electrophilic. This can be exploited to design targeted covalent inhibitors (TCIs) that form reversible Schiff bases with catalytic lysine residues or hemiacetals with serine/cysteine residues in the target binding pocket.

References

  • Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. ResearchGate. 3

  • The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers: Structure, quantum-theoretical analysis, and simultaneity principles. PNAS. 1

  • Electronically excited states of water clusters of 7-azaindole. AIP Publishing. 2

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Route Rationale The 1H-pyrrolo[2,3-b]pyridine (7-aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Route Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the design of potent kinase inhibitors (e.g., MAP4K, JAK, and BRAF inhibitors)[1][2]. The target compound, 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , is a highly versatile intermediate. The C-5 formylphenyl group provides a handle for reductive aminations or olefinations, while the C-3 iodo group is primed for late-stage cross-coupling diversifications.

The Causality of Regiocontrol

Designing the synthesis of this molecule requires strict attention to the sequence of operations to ensure absolute regiocontrol:

  • Why not iodinate first? If the starting material (5-bromo-1H-pyrrolo[2,3-b]pyridine) is subjected to electrophilic iodination first, it yields 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. In any subsequent palladium-catalyzed Suzuki-Miyaura coupling, Pd(0) will preferentially undergo oxidative addition at the C–I bond rather than the C–Br bond due to the significantly lower bond dissociation energy of C–I. This would erroneously place the aryl group at the C-3 position[1].

  • The Correct Sequence: To achieve the correct regiochemistry, we must first perform the Suzuki-Miyaura cross-coupling at the C-5 bromide[3][4]. Once the aryl group is installed, we leverage the intrinsic enamine-like nucleophilicity of the 7-azaindole's pyrrole ring to drive a highly selective electrophilic aromatic substitution (SEAr) at the C-3 position using N-Iodosuccinimide (NIS)[1][5].

Synthesis Workflow Visualization

Synthesis_Route Node1 5-Bromo-7-azaindole (Starting Material) Node2 3-(1H-pyrrolo[2,3-b]pyridin- 5-yl)benzaldehyde Node1->Node2 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Node3 3-(3-Iodo-1H-pyrrolo[2,3-b] pyridin-5-yl)benzaldehyde Node2->Node3 Step 2: Iodination NIS, DMF 25°C, 2h

Fig 1: Regioselective two-step synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

Quantitative Reaction Data

Table 1: Reagents for Step 1 (Suzuki-Miyaura Coupling)
ReagentMW ( g/mol )EquivalentsAmountMoles
5-Bromo-1H-pyrrolo[2,3-b]pyridine197.031.01.97 g10.0 mmol
3-Formylphenylboronic acid149.941.21.80 g12.0 mmol
Pd(PPh3)41155.560.050.58 g0.5 mmol
Na2CO3105.992.02.12 g20.0 mmol
1,4-Dioxane / H2O (4:1 v/v)N/AN/A50 mLN/A
Table 2: Reagents for Step 2 (Electrophilic Iodination)
ReagentMW ( g/mol )EquivalentsAmountMoles
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde222.251.01.11 g5.0 mmol
N-Iodosuccinimide (NIS)224.981.051.18 g5.25 mmol
N,N-Dimethylformamide (DMF)73.09N/A15 mLN/A

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Mechanistic Insight: The biphasic solvent system (Dioxane/H2O) is critical. Dioxane provides excellent solubility for the organic substrates, while water dissolves the Na2CO3 base. The aqueous hydroxide/carbonate ions are mechanistically required to coordinate with the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step onto the Palladium(II) center[3][4].

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.97 g, 10.0 mmol) and 3-formylphenylboronic acid (1.80 g, 12.0 mmol) in 40 mL of 1,4-dioxane.

  • Base Addition: Add a solution of Na2CO3 (2.12 g, 20.0 mmol) dissolved in 10 mL of deionized water.

  • Degassing (Critical): Purge the biphasic mixture with Argon or N2 gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). Seal the flask with a reflux condenser and flush the system with Argon.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.4) should disappear, replaced by a highly UV-active spot (R_f ~0.25) corresponding to the polar aldehyde product.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 20% to 60% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Mechanistic Insight: The C-3 position of the 7-azaindole core is highly nucleophilic due to resonance donation from the pyrrole nitrogen. NIS acts as a mild source of the iodonium ion (I+). DMF is chosen as the solvent because its polarity stabilizes the Wheland intermediate (arenium ion) formed during the SEAr pathway, ensuring rapid and complete conversion at room temperature[1][5].

  • Preparation: Dissolve 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.11 g, 5.0 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask. Protect the flask from direct light using aluminum foil.

  • Halogenation: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.18 g, 5.25 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will turn a deep red/brown color due to trace free iodine.

  • Self-Validating Quench (Critical): Pour the reaction mixture into 50 mL of a 10% aqueous Sodium Thiosulfate (Na2S2O3) solution. Validation: The deep brown color will instantly dissipate to a pale yellow/white suspension as the thiosulfate reduces unreacted electrophilic iodine species to inert iodide ions.

  • Workup: Extract the aqueous suspension with EtOAc (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers extensively with water (5 × 30 mL) and brine (1 × 30 mL) to remove residual DMF. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether or purify via short-pad silica gel chromatography to yield the final target compound as an off-white to light orange powder.

Analytical Characterization & Validation

To confirm the success of the self-validating system, perform the following analytical checks:

  • 1H NMR (DMSO-d6):

    • Aldehyde Marker: A sharp singlet at ~10.1 ppm confirms the survival of the formyl group.

    • Azaindole NH: A broad singlet at ~12.0–12.3 ppm confirms the intact pyrrolo-pyridine core.

    • Regiochemistry Confirmation: The distinct disappearance of the C-3 proton (typically a doublet at ~7.5 ppm in the intermediate) and the presence of a sharp singlet at ~7.8 ppm (the C-2 proton shifted downfield by the adjacent iodine) definitively proves successful C-3 iodination.

  • LC-MS: Expected mass[M+H]+ = 349.0. The isotopic pattern will lack the characteristic 1:1 M/M+2 ratio of the original brominated starting material, confirming complete cross-coupling and subsequent mono-iodination.

References

  • Bos, P. H., et al. (2019). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology.[Link]

  • US Patent Application US20210040091A1. (2021). Compounds, compositions, and methods for suppressing toxic endoplasmic reticulum stress.
  • Jeon, K. O., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.[Link]

  • Ogawa, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin.[Link]

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic Overview The functionalization of highly decorated...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Overview

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery. The substrate 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde presents a unique synthetic challenge due to the convergence of three reactive moieties: an electrophilic C3-iodide, an unprotected 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, and a base-sensitive C5-linked 3-formylphenyl (benzaldehyde) group.

This application note provides a field-proven, self-validating protocol for the C3-arylation/heteroarylation of this substrate via Suzuki-Miyaura cross-coupling. By strategically selecting the catalyst architecture and base, this guide ensures high yields while preventing catalyst poisoning and preserving the delicate aldehyde functionality.

Mechanistic Rationale & Substrate Analysis (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and understand the specific causality of substrate-catalyst interactions. This substrate presents two major competing side reactions that dictate our experimental choices:

  • The Unprotected 7-Azaindole (NH) Challenge: The acidic N1-H proton of the 7-azaindole core (pKa ~13–16) is easily deprotonated under standard basic Suzuki conditions. The resulting azaindolyl anion acts as a potent bidentate ligand, strongly binding to Pd(II) intermediates. This forms highly stable, off-cycle complexes that effectively poison the catalyst[1]. To overcome this, bulky, electron-rich phosphine ligands (such as XPhos) are required to sterically block the coordination of the azaindolyl anion.

  • The Aldehyde Sensitivity: The formyl group is highly susceptible to side reactions, including Cannizzaro-type disproportionation and aldol condensations, particularly in the presence of strong bases (e.g., NaOH, KOH) at elevated temperatures. Therefore, a mild base (K₃PO₄ or K₂CO₃) and lower reaction temperatures (60 °C) must be employed.

  • The C3-Iodide Reactivity: Fortunately, the C3-iodine bond undergoes oxidative addition much more rapidly than corresponding bromides or chlorides [2]. This kinetic advantage allows us to run the reaction at milder temperatures, safeguarding the aldehyde.

Mechanism Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition C3-I Cleavage Pd0->OxAdd Substrate Addition Poison Off-Cycle Poisoning Pd(II)-Azaindolyl Complex OxAdd->Poison Unprotected NH Deprotonation TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Base Activation Poison->OxAdd Rescued by Bulky Ligand (XPhos) RedElim Reductive Elimination C3-Ar Bond Formation TransMet->RedElim Intermediate RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting off-cycle Pd-poisoning by unprotected 7-azaindole.

Reaction Optimization & Causality

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data summarized below demonstrates why advanced precatalysts are mandatory for this specific transformation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90< 20%Severe catalyst poisoning via Pd(II)-azaindolyl formation; noticeable aldehyde degradation.
Pd(dppf)Cl₂ (10 mol%)K₂CO₃Dioxane/H₂O8050–65%Bidentate dppf ligand resists poisoning better than PPh₃, but requires uneconomical high catalyst loading.
XPhos Pd G2 (2 mol%) K₃PO₄ Dioxane/H₂O 60 > 85% Bulky XPhos ligand prevents off-cycle coordination; mild base and low temp protect the aldehyde.

Note: XPhos Pd G2 = Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II).

Experimental Workflow & Self-Validating Protocol

Workflow S1 1. Degassing Dioxane/H2O S2 2. Assembly Substrate+Boronic Acid S1->S2 S3 3. Catalyst Add XPhos Pd G2 S2->S3 S4 4. Coupling 60°C, 2-8 h S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. Isolation Flash Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating in-process checkpoints to ensure experimental integrity.

Reagents Required:

  • 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde: 1.0 mmol (348.14 mg)

  • Arylboronic acid or Heteroarylboronic acid: 1.5 mmol (1.5 equiv)

  • K₃PO₄ (Anhydrous): 2.0 mmol (424.5 mg, 2.0 equiv)

  • XPhos Pd G2: 0.02 mmol (15.7 mg, 2 mol%)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio): 5.0 mL total

Procedure:

  • Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the iodide substrate, the arylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Validation Checkpoint 1: Vigorous bubbling should be visible. Proper degassing is critical to prevent the oxidative homocoupling of the boronic acid, which would artificially consume the coupling partner.

  • Catalyst Activation: Briefly remove the Argon needle, quickly add the XPhos Pd G2 catalyst, and resume the Argon atmosphere.

    • Validation Checkpoint 2: Upon heating to 60 °C, visually monitor the reaction. The mixture will transition from a pale, cloudy suspension to a homogeneous, dark yellow/brown solution. This color change self-validates the successful generation of the active Pd(0) species.

  • Coupling: Stir the reaction mixture at 60 °C for 2 to 8 hours.

    • Validation Checkpoint 3 (LC-MS): At the 2-hour mark, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak at m/z 349[M+H]⁺ must be completely consumed, replaced by the corresponding product mass.

  • Workup: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O. Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 50% to 100% EtOAc) to yield the pure C3-arylated product.

Analytical Characterization & Troubleshooting

  • Aldehyde Degradation: If LC-MS reveals byproducts with +16 Da (oxidation to carboxylic acid) or complex polymeric masses, ensure strict exclusion of oxygen during degassing and verify that the heating block does not exceed 60 °C. The benzaldehyde moiety is highly sensitive to thermal stress under basic conditions.

  • Protodeboronation: If the boronic acid is entirely consumed but the starting iodide remains, the boronic acid is likely undergoing protodeboronation. Solution: Add the boronic acid in two separate portions (1.0 equiv initially, 0.5 equiv after 2 hours) or utilize the corresponding pinacol ester (BPin), which is more stable.

  • NMR Tracking: In ¹H NMR (DMSO-d₆), the disappearance of the characteristic C3-H proton of the pyrrole ring (typically a sharp singlet around δ 7.8–8.0 ppm in the starting material) and the retention of the aldehyde proton (δ 10.0–10.2 ppm) confirms successful coupling without aldehyde degradation.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL: [Link]

  • Verdonck, S., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1030010. URL: [Link]

Sources

Method

Application Note: Preparation and Handling of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Stock Solutions in DMSO

Executive Summary 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a highly versatile, bifunctional pharmacophore precursor used extensively in small-molecule kinase inhibitor discovery. The 7-azaindole core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a highly versatile, bifunctional pharmacophore precursor used extensively in small-molecule kinase inhibitor discovery. The 7-azaindole core is a privileged scaffold that forms critical bidentate hydrogen bonds with the ATP-binding hinge region of kinases[1]. Meanwhile, the orthogonal reactivity of the C3-iodo and C5-benzaldehyde groups enables rapid late-stage diversification. This application note details the optimized protocol for formulating, validating, and storing high-fidelity DMSO stock solutions of this compound, adhering to stringent compound management standards established by the NIH[2].

Physicochemical Properties & Rationale

Understanding the physicochemical nature of this building block is critical before introducing it to any solvent system. The compound features a planar, hydrophobic core that necessitates specific handling to prevent irreversible crystallization.

Table 1: Physicochemical Profile

PropertyValue
Compound Name 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
CAS Registry Number 1973469-84-9[3]
Molecular Formula C14H9IN2O
Molecular Weight 348.14 g/mol
LogP (Estimated) ~3.5 - 4.0
Aqueous Solubility Poor (< 10 µM)
DMSO Solubility High (≥ 50 mM)
Storage (Solid) -20°C, protect from light and moisture

Expert Insights: Causality in Compound Management

As an Application Scientist, I emphasize that the physical integrity of a screening library dictates the biological fidelity of the assay. Do not treat stock preparation as a trivial dissolution step. The following mechanistic principles must guide your handling of this compound:

  • Why Anhydrous DMSO? Dimethyl sulfoxide is highly hygroscopic. Absorption of atmospheric moisture lowers the dielectric constant of the solvent, leading to the irreversible precipitation of hydrophobic heterocycles during serial dilution. Furthermore, water accelerates the hydrolytic degradation of the compound. Utilizing anhydrous DMSO (≥99.9%, water ≤0.005%) is non-negotiable for maintaining stock integrity[2].

  • Why Amber Vials? The carbon-iodine (C-I) bond at the C3 position is photolabile. Exposure to ambient UV/visible light induces homolytic cleavage, generating reactive iodine radicals that cause cross-linking and degradation of the building block.

  • Why Avoid Freeze-Thaw Cycles? Repeated temperature cycling of DMSO solutions causes localized concentration gradients. As the DMSO thaws, the planar 7-azaindole molecules can undergo π-π stacking, nucleating into micro-crystals that do not readily redissolve, artificially lowering the effective concentration in your downstream assays.

Experimental Protocol: 10 mM DMSO Stock Preparation

Materials Required:
  • 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (Lyophilized powder)

  • Anhydrous DMSO (Cell-culture grade, ≥99.9% purity)

  • Sterile, amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas (for purging)

  • Static-free micro-spatulas

Step-by-Step Methodology:
  • Equilibration: Allow the sealed vial of the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the DMSO is even added.

  • Weighing: Using a precision analytical balance, weigh the desired mass of the compound into a sterile amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO (Refer to Table 2). Cap the vial immediately to minimize atmospheric exposure.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 1–2 minutes. Caution: Do not use a heated ultrasonic bath, as heat can accelerate aldehyde oxidation.

  • Quality Control (Self-Validation): Hold the amber vial against both a stark white and a stark black background under good lighting. The solution must be completely optically clear. Any turbidity, opalescence, or particulate matter indicates moisture contamination in the DMSO or incomplete dissolution. Do not proceed until the solution is perfectly clear.

  • Aliquoting & Storage: Dispense the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently purge the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.

Workflow N1 Weighing (Amber Vial) N2 Anhydrous DMSO Addition N1->N2 N3 Vortex & Sonicate (Room Temp) N2->N3 N4 QC & Aliquoting (Argon Purge) N3->N4 N5 Storage (-20°C / -80°C) N4->N5

Fig 1: Step-by-step workflow for the preparation and storage of DMSO stock solutions.

Quantitative Dilution Matrices

Use the following validated matrix to prepare standard 10 mM and 50 mM master stocks.

Table 2: Mass-to-Volume Dilution Matrix

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.00 mL3.48 mg
10 mM 5.00 mL17.41 mg
10 mM 10.00 mL34.81 mg
50 mM 1.00 mL17.41 mg
50 mM 5.00 mL87.04 mg
50 mM 10.00 mL174.07 mg

Downstream Applications & Mechanistic Pathway

The true value of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde lies in its capacity for orthogonal functionalization. The 7-azaindole core mimics the purine ring of ATP, allowing it to dock into the kinase hinge region[1]. The C3-iodo group serves as a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to extend the molecule into the hydrophobic pocket. Simultaneously, the C5-benzaldehyde allows for reductive amination to append solubilizing groups or solvent-channel interacting motifs.

Pathway Core 3-(3-Iodo-1H-pyrrolo[2,3-b] pyridin-5-yl)benzaldehyde C3 C3-Iodo Position (Cross-Coupling) Core->C3 Suzuki/Sonogashira C5 C5-Benzaldehyde (Reductive Amination) Core->C5 Amine + NaBH(OAc)3 N1 N1 & N7 Pyrrolopyridine (Hinge Binder) Core->N1 Kinase ATP Pocket

Fig 2: Orthogonal functionalization and kinase binding sites of the 7-azaindole core.

Sources

Application

Application Note: Downstream Derivatization of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in Kinase Inhibitor Discovery

Executive Summary In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. The advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. The advanced intermediate 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde serves as a highly versatile, bifunctional building block. It features two orthogonal reactive handles: an electrophilic C3-iodo group primed for transition-metal catalyzed cross-coupling, and a C5-linked 3-formylphenyl (benzaldehyde) moiety primed for late-stage reductive amination[2].

This application note provides a comprehensive, field-validated guide to the downstream derivatization of this scaffold. By leveraging these orthogonal handles, medicinal chemists can systematically probe both the hydrophobic regions and the solvent-exposed areas of kinase target active sites.

Structural Rationale & Reactivity Profile

The strategic value of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde lies in its precise spatial geometry and electronic properties:

  • The 7-Azaindole Core: Functioning as a bioisostere of the purine ring of ATP, the N1-H acts as a critical hydrogen bond donor, while the N7 acts as a hydrogen bond acceptor. These atoms form canonical bidentate interactions with the backbone amide residues (e.g., Cys, Asp) of the kinase hinge region[3].

  • The C3-Iodo Handle: The C3 position of the azaindole is highly electron-rich, making it the natural site for electrophilic iodination[4]. The resulting C3-iodide is exceptionally reactive toward oxidative addition by Palladium(0) species. This allows for rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to explore adjacent hydrophobic pockets (e.g., the DFG-out pocket or Hydrophobic Pocket II)[1].

  • The C5-Benzaldehyde Handle: The 3-formylphenyl group attached at C5 projects out of the ATP-binding pocket toward the solvent-exposed region. Derivatization of this aldehyde via reductive amination allows for the introduction of solubilizing basic amines (e.g., morpholines, piperazines). This is a proven strategy to improve aqueous solubility, tune pharmacokinetic properties, and evade multidrug resistance (MDR1) efflux pumps[5].

BindingModel Hinge Kinase Hinge Region (e.g., Cys/Asp Residues) Core 7-Azaindole Core (H-Bond Donor & Acceptor) Core->Hinge Hydrogen Bonds C3 C3-Aryl/Alkyl Substituent (Hydrophobic Pocket II) C3->Core C5 C5-Benzylamine Moiety (Solvent-Exposed Region) C5->Core

Caption: Pharmacophore model of 7-azaindole derivatives binding to the kinase hinge region.

Orthogonal Derivatization Strategy

To prevent unwanted side reactions, the derivatization must follow a specific sequence. The free N1-H of the azaindole is relatively acidic (pKa ~13-14) and can coordinate to palladium, poisoning the catalyst or undergoing competitive N-arylation. Therefore, N1-protection (typically with a Boc group) is mandatory prior to C3 cross-coupling[6]. The orthogonal nature of the reactions allows the C3 coupling and C5 reductive amination to be performed in either order, though C3 coupling is typically performed first to avoid exposing sensitive amine functionalities to palladium catalysis.

Workflow A 3-(3-Iodo-7-azaindol-5-yl)benzaldehyde (Bifunctional Scaffold) B N1-Protection (Boc2O, DMAP) A->B C Pathway A: C3 Cross-Coupling (Suzuki-Miyaura) B->C Pd(dppf)Cl2, Ar-B(OH)2 D Pathway B: C5 Reductive Amination (NaBH(OAc)3) B->D Amine, Acid Cat. C->D Sequential E Target Kinase Inhibitor (Deprotected) C->E TFA/DCM D->C Sequential D->E TFA/DCM

Caption: Orthogonal derivatization workflow for 3-(3-Iodo-7-azaindol-5-yl)benzaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on optimized literature conditions for 7-azaindole derivatization[6],[2].

Reaction StepPrimary Reagents / CatalystTemp / TimeTypical YieldKey Optimization Variable
N1-Boc Protection Boc₂O, DMAP, THF25°C, 2-4 h85–95%DMAP stoichiometry (0.1 eq max)
C3 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90°C, 12 h60–85%Base selection (K₂CO₃ vs Cs₂CO₃)
C5 Reductive Amination Sec-Amine, NaBH(OAc)₃, DCE25°C, 16 h70–90%Acid additive (AcOH) for imine
N1-Boc Deprotection TFA, DCM25°C, 1-2 h>95%Cation scavenger usage (TIPS)

Experimental Protocols

Protocol A: N1-Protection & C3 Suzuki-Miyaura Coupling

Scientific Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bulky, bidentate dppf ligand facilitates rapid reductive elimination and stabilizes the palladium intermediate. This prevents protodehalogenation, a common side reaction when coupling electron-rich heteroaryls[1].

Step-by-Step Methodology:

  • Protection: Dissolve 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq) in anhydrous THF (0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

  • Coupling Setup: In a Schlenk flask, combine the N-Boc intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Experience Note: Oxygen in the system will rapidly oxidize the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under Argon. Seal the flask and heat to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass. If protodehalogenation (M-I+H) exceeds 5%, verify the efficacy of the degassing procedure.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: C5 Reductive Amination & Deprotection

Scientific Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent. Unlike NaBH₄, it will not reduce the unreacted benzaldehyde directly to a benzyl alcohol at room temperature, ensuring high chemoselectivity for the transient iminium ion[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C3-coupled aldehyde (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) in one portion. Stir at room temperature for 14-16 hours under a nitrogen atmosphere.

  • IPC: Monitor by TLC (UV 254 nm). The iminium ion intermediate can often be observed as a highly polar, transient spot that disappears upon complete reduction.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection: Dissolve the crude product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours to remove the N1-Boc group.

  • Final Isolation: Concentrate under reduced pressure. Neutralize the TFA salt by passing the residue through a basic alumina plug or by preparative HPLC (using a basic mobile phase, e.g., 0.1% NH₄OH in Acetonitrile/Water) to yield the final functionalized kinase inhibitor.

References[6] "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement", ACS Publications,https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01170[3] "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity", PMC - NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6440628/[2] "Flexible Analogues of Azaindole DYRK1A Inhibitors Elicit Cytotoxicity in Glioblastoma Cells", Australian Journal of Chemistry - CSIRO Publishing,https://www.publish.csiro.au/ch/CH18151[5] "Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors", Journal of Medicinal Chemistry - ACS Publications,https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00253[1] "The Azaindole Framework in the Design of Kinase Inhibitors", PMC - NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4315201/[4] "A Convenient Iodination of Indoles and Derivatives", ResearchGate,https://www.researchgate.net/publication/257144123_A_convenient_iodination_of_indoles_and_derivatives

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Introduction & Scientific Context This application note details the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , a highly functionalized 7-azai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

This application note details the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , a highly functionalized 7-azaindole intermediate. 7-Azaindoles are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting ATM, c-KIT, and mTOR pathways[1][2][3].

The structural architecture of this molecule is specifically designed for modular synthesis. The presence of the 3-iodo group provides a highly reactive, orthogonal handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build complex active pharmaceutical ingredients (APIs)[4]. Accurately characterizing this intermediate is critical, as misassignments at this stage can derail multi-step synthetic campaigns.

Mechanistic Insights & Spectral Causality

As an application scientist, it is vital to understand why specific spectral features emerge, rather than simply matching peaks to a database.

  • Solvent Selection and the NH Proton : 7-Azaindole derivatives often exhibit poor solubility in non-polar solvents like CDCl₃. More importantly, the pyrrole nitrogen (N1) bears an acidic proton. In protic or trace-water-containing solvents, rapid proton exchange broadens or completely erases the NH signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) strongly hydrogen-bonds with the NH proton, reducing the exchange rate and allowing it to be observed as a distinct, broad singlet far downfield (~12.2 ppm)[1].

  • The "Heavy Atom" Effect (C3-Iodine) : One of the most diagnostic features in the ¹³C NMR spectrum is the chemical shift of the C3 carbon. While typical aromatic carbons resonate between 110–140 ppm, the attachment of an iodine atom introduces a massive diamagnetic shielding effect due to its large, highly polarizable electron cloud. This pushes the C3 resonance significantly upfield to approximately 50–60 ppm, serving as definitive proof of iodination[4].

  • Pyridine Core Spin System : The 7-azaindole core contains a pyridine ring. With a substituent at C5 (the benzaldehyde group), the remaining protons at C4 and C6 are meta to each other. Consequently, they do not exhibit large ortho couplings but instead show characteristic small meta couplings (J ≈ 2.0 Hz)[2]. The H6 proton, situated between the pyridine nitrogen and the substituted C5, is highly deshielded and typically appears as the most downfield carbon-bound proton.

Experimental Protocol: Self-Validating NMR Workflow

A robust protocol must ensure that the data collected is reproducible and artifact-free.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the analyte.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube. Causality: Ensuring a clear, particulate-free solution is critical to maintain magnetic field homogeneity. Filter through a glass wool plug if undissolved particulates remain.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Locking : Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Tuning and Matching : Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize probe sensitivity and minimize reflected power.

  • Shimming : Perform gradient shimming to optimize field homogeneity. Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak; it must be < 1.0 Hz before proceeding to acquisition.

Step 3: Acquisition Parameters

  • ¹H NMR : Use a standard 1D sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.

  • ¹³C NMR : Use a proton-decoupled 1D sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 1024–2048 scans. Causality: The C3-I carbon and quaternary carbons (C3a, C7a, C5) lack attached protons and thus have long T₁ relaxation times. A sufficient D1 ensures accurate signal-to-noise ratios for these critical diagnostic peaks.

Step 4: Data Processing

  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Phase the spectra manually to ensure pure absorptive line shapes.

  • Calibrate the chemical shift axis using the TMS peak at 0.00 ppm or the residual DMSO pentet at 39.52 ppm (¹³C) and quintet at 2.50 ppm (¹H).

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N1-H12.20br s-1HAzaindole NH
CHO10.10s-1HAldehyde proton
C6-H8.60d2.01HPyridine core
C4-H8.30d2.01HPyridine core
C2'-H8.25t1.51HPhenyl (ortho to both)
C6'-H8.10dt7.8, 1.51HPhenyl (para to CHO)
C4'-H7.95dt7.8, 1.51HPhenyl (para to Azaindole)
C2-H7.90s-1HPyrrole core
C5'-H7.70t7.81HPhenyl (meta to both)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Feature
CHO193.0C=OCarbonyl deshielding
C7a148.0CqBridgehead adjacent to N
C6143.0CHPyridine core
C1'139.0CqPhenyl ipso to Azaindole
C3'137.0CqPhenyl ipso to CHO
C6'133.0CHPhenyl core
C5'130.0CHPhenyl core
C4'129.5CHPhenyl core
C2129.0CHPyrrole core
C5128.0CqPyridine ipso to Phenyl
C2'127.5CHPhenyl core
C4127.0CHPyridine core
C3a120.0CqBridgehead
C355.0Cq (C-I)Heavy Atom Effect

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation DMSO-d6 + TMS Setup 2. Instrument Setup Lock, Tune, Shim Sample->Setup Acq1H 3a. 1H NMR Acquisition 16 Scans, D1=2s Setup->Acq1H Acq13C 3b. 13C NMR Acquisition 1024 Scans, D1=2s Setup->Acq13C Process 4. Data Processing FT, Phase, Baseline Acq1H->Process Acq13C->Process Analysis 5. Spin System Analysis Heavy Atom Effect & J-Coupling Process->Analysis Validation 6. Structural Validation Confirmed 7-Azaindole Core Analysis->Validation

Figure 1: Step-by-step NMR characterization and validation workflow for 7-azaindole derivatives.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - Journal of Medicinal Chemistry - ACS Publications. 1

  • Development and Biological Evaluation of Potent and Selective c‑KITD816V Inhibitors - ACS Publications. 2

  • Rapid synthesis of bis(hetero)aryls by one-pot Masuda borylation – Suzuki coupling sequence and its application - The Royal Society of Chemistry. 4

  • Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - University of Hradec Králové (UHK). 3

Sources

Application

Application Note: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged bioisostere for the purine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged bioisostere for the purine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, making it a cornerstone in the design of highly selective kinase inhibitors, including those targeting ATM, FGFR, and Aurora kinases[1],[2].

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS: 1973469-84-9) represents an advanced, bifunctional building block designed for modular drug discovery. It features two orthogonal chemical handles that allow for precise, late-stage functionalization:

  • C3-Iodo Group : Iodides are highly reactive electrophiles in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). This position is strategically used to introduce aryl or heteroaryl motifs that project deep into the hydrophobic selectivity pocket (DFG-in/out conformations)[3].

  • C5-(3-Formylphenyl) Group : The meta-benzaldehyde moiety provides a versatile handle for reductive amination. This enables the attachment of basic aliphatic amines (e.g., piperazine, morpholine) that project outward into the solvent-exposed channel. This is a proven strategy to enhance aqueous solubility and optimize pharmacokinetic (PK) properties without disrupting hinge binding[4].

KinaseDesign Core 7-Azaindole Core (ATP Hinge Binder) C3 C3-Iodo Handle (Cross-Coupling Site) Core->C3 Functionalization C5 C5-Benzaldehyde (Reductive Amination Site) Core->C5 Functionalization Selectivity Hydrophobic Selectivity Pocket (Affinity & Selectivity) C3->Selectivity Suzuki/Sonogashira Solvent Solvent-Exposed Channel (Solubility & PK Optimization) C5->Solvent Basic Amine Addition

Structural logic of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in kinase inhibitor design.

Synthetic Strategy & Workflow

To maximize the utility of this bifunctional scaffold, a divergent synthetic workflow is employed. The aldehyde is typically functionalized first via reductive amination, as the resulting tertiary amine is stable under the subsequent alkaline palladium-catalyzed cross-coupling conditions required for the C3-iodo group.

SyntheticWorkflow Start Bifunctional Scaffold CAS: 1973469-84-9 RedAm Reductive Amination (STAB, Amine, DCE) Start->RedAm Step 1 Int1 C5-Amine, C3-Iodo Intermediate RedAm->Int1 Suzuki Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Int1->Suzuki Step 2 Final Fully Functionalized Kinase Inhibitor Suzuki->Final

Divergent synthetic workflow for orthogonal late-stage functionalization.

Experimental Protocols

Protocol A: Reductive Amination of the C5-Benzaldehyde Handle

Objective: Introduce a solubilizing basic amine (e.g., N-methylpiperazine) at the C5 position while preserving the C3-iodo group for downstream coupling.

Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This makes STAB uniquely chemoselective for the transient iminium ion over the unreacted aldehyde, preventing the premature formation of a benzyl alcohol byproduct. 1,2-Dichloroethane (DCE) is used as it stabilizes the charged iminium intermediate better than dichloromethane, accelerating the reaction.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (10 mL). Add N-methylpiperazine (1.2 equiv, 1.2 mmol) followed by glacial acetic acid (1.5 equiv, 1.5 mmol).

    • Note: Acetic acid lowers the pH to ~4.5, catalyzing the dehydration of the hemiaminal into the reactive iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add STAB (1.5 equiv, 1.5 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the UV-active aldehyde spot (higher R_f) indicates completion.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Validation check: Vigorous gas evolution confirms the neutralization of acetic acid. Ensure the aqueous layer reaches pH > 8 to guarantee the newly formed tertiary amine is in its free-base (organic-soluble) form.

  • Extraction: Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3-Iodo Position

Objective: Couple an aryl or heteroaryl boronic acid to the C3 position to target the kinase selectivity pocket[3].

Mechanistic Causality: The C3-iodo group is highly reactive toward oxidative addition, allowing for milder coupling conditions. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation by sterically hindered azaindole substrates. A biphasic 1,4-Dioxane/H₂O system is critical; water dissolves the inorganic base (K₂CO₃) to form the reactive palladium-hydroxo complex required for transmetalation.

Step-by-Step Methodology:

  • Preparation: To a microwave vial or Schlenk tube, add the C5-aminated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), K₂CO₃ (3.0 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vessel with a septum. Sparge the solution with N₂ or Argon for 10 minutes.

    • Crucial Step: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex. Proper degassing is mandatory for high yields.

  • Reaction: Replace the septum with a crimp cap and heat the mixture to 80 °C in an oil bath for 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via reverse-phase preparative HPLC to isolate the fully functionalized kinase inhibitor.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the optimization metrics for the divergent functionalization of the scaffold, highlighting the necessity of the selected reagents.

Reaction StepReagent/Catalyst ConditionSolvent SystemTemp (°C)Conversion / Yield (%)Observation / Causality
Reductive Amination NaBH₄MeOH25< 20%Major byproduct: reduction of aldehyde to benzyl alcohol.
Reductive Amination NaBH₃CNMeOH2565%Moderate yield; requires strict pH control; toxic byproducts.
Reductive Amination STAB (Standard) DCE 25 92% Excellent chemoselectivity for iminium ion over aldehyde.
Suzuki Coupling Pd(PPh₃)₄Toluene/H₂O10045%Sluggish reductive elimination; significant dehalogenation.
Suzuki Coupling Pd(dppf)Cl₂ Dioxane/H₂O 80 88% Large bite angle ligand accelerates catalytic turnover.

References

  • [4] WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents. URL:

  • [1] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - Journal of Medicinal Chemistry (ACS Publications). URL:

  • [2] Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors - Benchchem. URL:

  • [3] Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase - ACS Publications. URL:

Sources

Method

Application Note: In Vitro Cellular Assay Workflows for Pyrrolo[2,3-b]pyridine-Based ITK Inhibitors

Target Compound: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Primary Target: Interleukin-2-inducible T-cell kinase (ITK) / Tec Family Kinases Application: Oncology (T-cell Lymphomas) and Autoimmune Therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Primary Target: Interleukin-2-inducible T-cell kinase (ITK) / Tec Family Kinases Application: Oncology (T-cell Lymphomas) and Autoimmune Therapeutics

Executive Summary & Mechanistic Rationale

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde serves as a highly privileged pharmacophore and versatile intermediate in the development of targeted kinase inhibitors[1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core functions as a potent hinge-binding motif, anchoring the molecule within the ATP-binding pocket of kinases such as the Interleukin-2-inducible T-cell kinase (ITK)[2]. The iodo and benzaldehyde functional groups provide critical vectors for extending the molecule into the DFG-out pocket or solvent-exposed regions, enabling high kinase selectivity.

ITK is a non-receptor tyrosine kinase predominantly expressed in T-cells. Upon T-cell receptor (TCR) activation, ITK is recruited to the plasma membrane where it phosphorylates Phospholipase C gamma 1 (PLCγ1). This catalytic event drives the cleavage of PIP2 into IP3 and DAG, initiating calcium mobilization, NFAT activation, and ultimate T-cell proliferation and cytokine release[2][3].

Because biochemical assays (e.g., ADP-Glo) cannot account for cellular permeability or competition with high intracellular ATP concentrations (~1–5 mM), evaluating this compound requires a robust, self-validating in vitro cellular workflow[4][5]. This application note details a tripartite cellular assay system designed to validate the compound's efficacy from initial target engagement to terminal phenotypic outcome.

G TCR TCR Activation (Anti-CD3/CD28) Lck Lck / ZAP-70 TCR->Lck ITK ITK Kinase Lck->ITK PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 Inhibitor 3-(3-Iodo-1H-pyrrolo[2,3-b] pyridin-5-yl)benzaldehyde Inhibitor->ITK Blocks Calcium Calcium Flux & IP3 PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT

TCR-ITK signaling cascade and the inhibitory intervention point of the pyrrolo[2,3-b]pyridine probe.

Experimental Workflow Architecture

To ensure scientific integrity, we employ a sequential validation strategy. Each protocol is designed to answer a specific mechanistic question while controlling for false positives (e.g., cytotoxicity mimicking kinase inhibition).

Workflow Step1 1. Target Engagement (NanoBRET Assay) Step2 2. Signaling Inhibition (Phospho-PLCγ1 HTRF) Step1->Step2 Validates Permeability Step3 3. Phenotypic Outcome (T-Cell Viability) Step2->Step3 Validates Mechanism Decision Data Synthesis & IC50 Calculation Step3->Decision

Tripartite cellular assay workflow for validating ITK inhibitors from target binding to phenotype.

Detailed Assay Protocols

Protocol 1: Intracellular Target Engagement (NanoBRET Assay)

Objective: Quantify the cell permeability and direct intracellular binding affinity of the compound to ITK in live cells, competing against physiological ATP[5].

Causality & Rationale: Cell-free enzymatic assays often yield artificially low IC50 values. By utilizing a Bioluminescence Resonance Energy Transfer (BRET) system where ITK is fused to NanoLuc luciferase, we measure the displacement of a fluorescent tracer by our compound. A decrease in BRET signal directly correlates to the compound successfully crossing the lipid bilayer and occupying the ITK ATP pocket.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc-ITK Fusion Vector into 384-well white tissue culture plates at a density of 1×104 cells/well in Opti-MEM supplemented with 1% FBS.

  • Tracer Addition: Add NanoBRET Tracer K-5 (Promega) to a final concentration of 0.5 μM.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in DMSO. Dispense into the assay plate (final DMSO concentration 1%).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow for compound equilibration and tracer displacement.

  • Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

  • Readout: Measure donor emission (460 nm) and acceptor emission (610 nm) on a Multilabel Reader (e.g., EnVision). Calculate the BRET ratio (610 nm / 460 nm).

Self-Validation & QC:

  • Control: Include a "No Tracer" control to establish background BRET, and a reference ITK inhibitor (e.g., BMS-509744) to validate dynamic range[3].

  • Artifact Check: Monitor the raw 460 nm donor signal. If the compound causes a >20% drop in donor signal, it indicates direct NanoLuc inhibition or acute cytotoxicity, invalidating the BRET ratio.

Protocol 2: Functional Signaling Inhibition (Phospho-PLCγ1 Y783 HTRF)

Objective: Confirm that the physical binding of the compound translates to the functional silencing of ITK's downstream signaling cascade[2].

Causality & Rationale: Binding does not always equal inhibition (e.g., allosteric modulators). PLCγ1 is the direct substrate of ITK. By stimulating the TCR with anti-CD3/CD28 antibodies and measuring the phosphorylation of PLCγ1 at Tyrosine 783 via Homogeneous Time-Resolved Fluorescence (HTRF), we isolate the exact node of ITK activity[3][5].

Step-by-Step Methodology:

  • Cell Starvation: Culture Jurkat T-cells in RPMI-1640. Wash and resuspend in serum-free assay buffer for 2 hours to reduce basal kinase activity.

  • Compound Pre-incubation: Plate cells at 5×104 cells/well in a 96-well V-bottom plate. Add the compound (dose-response) and incubate for 60 minutes at 37°C. Crucial step: Allows the inhibitor to occupy the kinase before the massive influx of signaling.

  • TCR Stimulation: Add a cross-linking cocktail of anti-CD3 (1 μg/mL) and anti-CD28 (2 μg/mL) antibodies for exactly 5 minutes at 37°C.

  • Lysis: Immediately halt the reaction by adding 4X HTRF Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 30 minutes at room temperature.

  • Detection: Transfer lysates to a 384-well proxiplate. Add anti-p-PLCγ1 (Y783)-Cryptate and anti-p-PLCγ1-d2 antibodies. Incubate overnight at 4°C.

  • Readout: Read Time-Resolved Fluorescence at 665 nm and 620 nm.

Self-Validation & QC:

  • Control: Unstimulated cells (baseline) vs. Stimulated + Vehicle (maximum signal).

  • Artifact Check: Total PLCγ1 levels must be measured in parallel to ensure the compound isn't simply degrading the target protein or causing rapid cell lysis.

Protocol 3: Phenotypic Anti-Tumor Activity (Cell Viability)

Objective: Assess the ultimate biological consequence of ITK inhibition on malignant T-cell proliferation and survival[3].

Causality & Rationale: For oncology applications (e.g., Angioimmunoblastic T-cell lymphoma), the therapeutic goal is apoptosis or growth arrest of malignant cells. The CellTiter-Glo assay measures intracellular ATP as a direct proxy for metabolically active, viable cells.

Step-by-Step Methodology:

  • Plating: Seed H9 or HuT78 malignant T-cell lymphoma lines at a density of 4×104 cells/mL in 96-well opaque white plates[3].

  • Treatment: Add the compound in a 10-point dose-response curve. Include a vehicle (DMSO) control.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2. Rationale: 72 hours allows sufficient time for signaling blockade to translate into cell cycle arrest (G2/M phase) and apoptosis[3].

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Luminescent Reagent to each well.

  • Lysis & Stabilization: Place on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation & QC:

  • Control: Use a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) as a positive control for cell death[3][4].

  • Artifact Check: Counter-screen the compound against a non-T-cell line (e.g., HepG2) that does not rely on ITK for survival. If the compound kills HepG2 with the same potency as H9 cells, the toxicity is off-target and not ITK-mediated.

Quantitative Data Summary

The following table summarizes the expected assay metrics and hypothetical validation data for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (and its optimized derivatives) across the described workflows.

Assay TypeReadout MetricExpected IC50 RangeZ'-Factor (QC)Signal-to-BackgroundBiological Significance
1. NanoBRET Target Engagement BRET Ratio (610/460 nm)100 - 500 nM> 0.65~ 4.0Confirms cell permeability and intracellular target binding.
2. Phospho-PLCγ1 (Y783) HTRF TR-FRET Ratio (665/620 nm)250 - 800 nM> 0.70~ 6.5Validates functional blockade of the TCR-ITK signaling axis.
3. CellTiter-Glo Viability (H9 Cells) Luminescence (RLU)1.0 - 5.0 μM> 0.80~ 100.0Demonstrates phenotypic anti-tumor efficacy in malignant T-cells.

Note: A rightward shift in IC50 from Target Engagement to Phenotypic Viability is expected due to signal amplification networks and the requirement for sustained target occupancy to induce apoptosis.

References

  • WO2008124849A2 - Pyrrolo-pyridine kinase modulators Google P
  • KR20170103838A - Heterocyclic itk inhibitors for treating inflammation and cancer Google P
  • ITK NanoBRET Kinase Assay Reaction Biology[Link]

  • ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma PubMed Central (PMC)[Link]

  • Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Application Note: Chemoselective Reductive Amination of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Strategic rationale, mechanistic causality, and validated protocols for the late-stage functionalization of azaindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Strategic rationale, mechanistic causality, and validated protocols for the late-stage functionalization of azaindole-based kinase inhibitor intermediates.

Strategic Rationale & Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the design of highly selective kinase inhibitors (e.g., MAP4K, ATM, and mutant BRAF inhibitors) [1]. Functionalizing the C5-phenyl ring of this core via reductive amination is a critical synthetic node. It allows for the rapid, late-stage introduction of diverse solubilizing groups (such as morpholines or piperazines) to tune pharmacokinetic properties.

However, the substrate 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde presents a distinct chemoselectivity challenge. The C3-iodo group is an essential synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings [2]. Employing harsh reducing conditions will inevitably lead to the loss of this iodine atom. Therefore, the reductive amination must be precisely engineered to reduce the transient imine/iminium intermediate without triggering hydrodehalogenation or prematurely reducing the starting aldehyde.

Mechanistic Causality: Reagent & Solvent Selection

To achieve absolute chemoselectivity, the choice of reducing agent and reaction microenvironment is paramount.

  • Hydride Donor Selection (STAB vs. Alternatives): Catalytic hydrogenation (H₂ over Pd/C) is strictly contraindicated due to rapid hydrodehalogenation of the aryl iodide. Sodium borohydride (NaBH₄) is overly reactive and will directly reduce the starting aldehyde to a benzyl alcohol before imine formation can occur. The optimal reagent is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established in the foundational methodology by , the electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the boron-hydride bond. STAB selectively reduces the protonated imine/iminium ion while remaining completely inert toward both the aryl iodide and the unactivated aldehyde [3].

  • The Role of Acetic Acid (AcOH): While aliphatic aldehydes often react spontaneously with amines, the conjugation of the benzaldehyde system slightly reduces its electrophilicity. Adding 1.0–2.0 equivalents of glacial acetic acid accelerates iminium ion formation—particularly for sterically hindered or weakly nucleophilic secondary amines. However, excess acid must be avoided. The 7-azaindole core contains a basic pyridine nitrogen (pKₐ ~4.6); over-protonation can precipitate the substrate out of solution and stall the reaction.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the premier solvent for this transformation. It provides excellent solubility for the amphoteric azaindole core and stabilizes the transition state of the STAB reduction better than coordinating solvents like THF or methanol.

Reaction Workflow & Visualization

Workflow Step1 1. Substrate Preparation Aldehyde + Amine in DCE Step2 2. Imine/Iminium Formation (Optional AcOH catalyst) Step1->Step2 RT, 15-30 min Step3 3. Chemoselective Reduction Add NaBH(OAc)3 (STAB) Step2->Step3 RT, 2-12 h Step4 4. Quench & Workup Sat. NaHCO3 (Aqueous) Step3->Step4 Monitor by LC-MS Step5 5. Target Amine Isolation (Iodine Core Preserved) Step4->Step5 Extraction & Chromatography

Workflow for the chemoselective reductive amination of the azaindole benzaldehyde derivative.

Quantitative Data Presentation

Table 1: Reagent Selection Matrix for Iodo-Azaindole Reductive Amination

Reducing AgentChemoselectivity (Aldehyde vs Imine)Iodo-Group PreservationYield Profile
NaBH(OAc)₃ (STAB) Excellent Excellent High (80-95%)
NaBH₃CNGoodExcellentModerate (Generates toxic HCN gas on quench)
NaBH₄Poor (Rapidly reduces aldehyde)ExcellentLow (High benzyl alcohol byproduct)
H₂, Pd/CExcellentPoor (Hydrodehalogenation)Low (Total loss of C3-Iodine handle)

Table 2: Optimized Reaction Parameters

ParameterPrimary AminesSecondary Amines
Solvent DCE (or THF if solubility dictates)DCE
STAB Equivalents 1.4 - 1.5 eq1.5 - 2.0 eq
AcOH Additive 0 - 1.0 eq1.0 - 2.0 eq
Temperature Ambient (20-25 °C)Ambient (20-25 °C)
Reaction Time 2 - 4 hours4 - 12 hours

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure reaction fidelity.

Materials Required:
  • 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq)

  • Target Amine (e.g., 1-methylpiperazine or morpholine) (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

Step 1: Imine Pre-Formation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq) in anhydrous DCE to achieve a concentration of 0.1 M under a nitrogen atmosphere.

  • Add the desired amine (1.2 eq) via syringe.

  • Conditional Addition: If utilizing a secondary amine, add glacial acetic acid (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Cue: A subtle deepening of the solution's color (typically to a deeper yellow/orange) indicates successful imine/iminium formation. Complete dissolution of the sparingly soluble aldehyde is often observed at this stage.

Step 2: Chemoselective Reduction 5. Add STAB (1.5 eq) portion-wise over 5 minutes.

  • Causality Note: Portion-wise addition prevents localized thermal spikes. Elevated temperatures can transiently increase the nucleophilicity of STAB, leading to unwanted direct reduction of any residual unreacted aldehyde.

  • Cap the flask loosely (or maintain under a nitrogen bubbler) and stir at room temperature for 2 to 12 hours (amine-dependent).

  • Analytical Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the aldehyde mass (M+H) is entirely consumed and replaced by the target amine mass. The preservation of the iodine atom is confirmed by the characteristic isotopic mass defect and lack of a [M-I+H] peak.

Step 3: Quench and Amphoteric Workup 8. Once complete, cool the flask in an ice bath and carefully quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

  • Self-Validation Cue: Vigorous effervescence (H₂ gas evolution) will occur as unreacted STAB and AcOH are neutralized. Continue stirring until gas evolution completely ceases.

  • Causality Note: The azaindole product is highly amphoteric (acidic pyrrole NH, basic pyridine N, and the newly formed basic amine). Quenching with NaHCO₃ ensures the aqueous layer is slightly basic (pH ~8), deprotonating the nitrogens and driving the product entirely into the organic phase.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically requiring a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine) to yield the pure product.

References

  • "The Azaindole Framework in the Design of Kinase Inhibitors." National Institutes of Health (PMC), 2014. URL:[Link]

  • Watterson, D. M., et al. "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents." National Institutes of Health (PMC), 2020. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • "Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials." National Institutes of Health (PMC), 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Synthesis

Welcome to the Application Support Center. Synthesizing complex 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives requires precise control over chemoselectivity and regioselectivity. This guide is designed for drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing complex 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives requires precise control over chemoselectivity and regioselectivity. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde .

Below, you will find a mechanistic workflow, a troubleshooting Q&A, quantitative data comparisons, and self-validating protocols to ensure reproducible success.

Mechanistic Workflow & Chemoselectivity

The most critical failure point in this synthesis is the sequence of operations. The 7-azaindole core contains two distinct reactive sites in this context: the C5 position (bearing a bromine) and the C3 position (the site of iodination).

G cluster_correct Correct Sequence (Regioselective) cluster_incorrect Incorrect Sequence (Regio-Failure) SM 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Step 1: Suzuki Coupling (3-formylphenyl)boronic acid SM->Step1 BadStep1 Step 1: Iodination (I2, KOH, DMF) SM->BadStep1 Int1 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (Intermediate) Step1->Int1 Step2 Step 2: Iodination (I2, KOH, DMF) Int1->Step2 Target 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (Target Product) Step2->Target BadInt 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Di-halo Intermediate) BadStep1->BadInt BadStep2 Step 2: Suzuki Coupling (Reacts at C3, not C5) BadInt->BadStep2 WrongProduct Wrong Regioisomer (Aryl at C3, Bromo at C5) BadStep2->WrongProduct

Fig 1: Chemoselective workflow for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde synthesis.

Troubleshooting & FAQs

Q1: I iodinated the starting material first to make 5-bromo-3-iodo-7-azaindole, but my subsequent Suzuki coupling yielded the wrong regioisomer. Why?

A: This is a classic chemoselectivity error governed by bond dissociation energies. Palladium(0) undergoes oxidative addition into a C–I bond significantly faster than a C–Br bond because the C–I bond is weaker (~55 kcal/mol vs ~68 kcal/mol). If you expose 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine to Suzuki conditions, the boronic acid will preferentially couple at the C3 (iodo) position, leaving the C5 bromine untouched (1)[1]. Causality: You must perform the Suzuki coupling on the 5-bromo derivative before introducing the highly reactive iodine atom at C3 (2)[2].

Q2: My Suzuki coupling (Step 1) suffers from low yields and a black precipitate forms in the flask. How do I fix this?

A: The black precipitate is "Palladium black," indicating catalyst deactivation and aggregation. The unprotected pyridine and pyrrole nitrogens of the 7-azaindole core can coordinate to the palladium center, displacing weaker ligands and poisoning the catalyst. Solution: Use a strongly chelating bidentate ligand like dppf (e.g., Pd(dppf)Cl2​ ). The bite angle of dppf prevents the azaindole nitrogens from easily displacing the phosphines. Additionally, ensure your solvent (1,4-Dioxane/H₂O) is rigorously degassed via sparging with N₂ for at least 30 minutes; oxygen rapidly oxidizes phosphine ligands, accelerating catalyst death.

Q3: I am using N-Iodosuccinimide (NIS) for the Step 2 iodination, but conversion is stalled at 60%. Is there a better method?

A: Yes. While NIS is a standard reagent, the electron-withdrawing nature of the newly installed 3-formylphenyl group at C5 reduces the nucleophilicity of the azaindole ring. Switching to I₂ / KOH in DMF provides a massive thermodynamic driving force. KOH deprotonates the pyrrole nitrogen, creating an electron-rich azaindolide anion that attacks the highly electrophilic I₂ with near-quantitative efficiency (3)[3].

Quantitative Data Presentation

Table 1: Reagent Selection for C3-Iodination of 7-Azaindoles

Comparison of iodination conditions based on historical yield and mechanistic outcomes (4)[4].

Reagent SystemSolventTempTypical YieldMechanistic Notes & Causality
I₂ / KOH DMF0 °C to RT85 - 95% Optimal. KOH deprotonates N1, maximizing C3 nucleophilicity.
NIS CH₃CNRT to 50 °C50 - 70%Sub-optimal. Slower kinetics; often requires acidic activation which may harm the aldehyde.
ICl CH₂Cl₂RT40 - 50%High risk. Strong oxidant; frequently leads to di-iodination or unwanted chlorination.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Step 1)

Objective: Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), (3-formylphenyl)boronic acid (1.2 equiv), K2​CO3​ (2.0 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv).

  • Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3 times). Add a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 85 °C under vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint 1: Spot the reaction on TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a highly UV-active fluorescent blue spot under 254 nm.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. You must observe the target mass [M+H]+=223.1 m/z .

Protocol B: Electrophilic Iodination (Step 2)

Objective: Synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.

  • Deprotonation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C. Add finely crushed KOH (2.5 equiv). Stir for 15 minutes. The solution will darken, indicating the formation of the azaindolide anion.

  • Iodination: Add Iodine ( I2​ , 1.1 equiv) portion-wise over 10 minutes. The reaction mixture will turn deep purple. Allow it to warm to room temperature and stir for 1.5 hours.

  • Self-Validation Checkpoint 3: Quench the reaction by pouring it into an equal volume of ice-cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Visual validation: The deep purple color of unreacted iodine must instantly vanish, leaving a pale yellow/white suspension.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organics with water (to remove DMF) and brine, then dry over Na2​SO4​ .

  • Self-Validation Checkpoint 4: Analyze via LC-MS. The product peak should show [M+H]+=349.0 m/z . The isotopic pattern will lack the characteristic 1:1 bromine doublet, confirming successful elaboration.

References

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Iodination - Iodine (I2) Reaction Protocols. Common Organic Chemistry. Available at:[Link]

Sources

Optimization

troubleshooting poor solubility of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in aqueous media

Target Compound: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Welcome to the Technical Support Center. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage intermediates and hydrophobic probe molecules. The compound —3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde—presents a classic "brick dust" solubility profile.

While the substitution of an indole core with a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) generally improves aqueous solubility by introducing an additional hydrogen bond acceptor[1], this advantage is heavily offset in your molecule. The addition of a highly lipophilic, polarizable iodine atom at the 3-position and a bulky benzaldehyde group at the 5-position drastically increases the crystal lattice energy and overall lipophilicity (logP)[2].

This guide provides a mechanistic breakdown, an algorithmic troubleshooting workflow, and self-validating protocols to rescue the aqueous solubility of this compound for both in vitro and in vivo applications.

I. Diagnostic Workflow for Solubility Enhancement

Before applying a solubilization strategy, you must determine whether your downstream application requires kinetic solubility (keeping a pre-dissolved compound from crashing out during an assay) or thermodynamic solubility (dissolving the solid crystalline powder directly into an aqueous vehicle)[3].

Solubility_Workflow Start Poor Aqueous Solubility Detected 3-(3-Iodo...benzaldehyde) Analyze Physicochemical Profiling (High logP, pKa ~4.6) Start->Analyze AssayType Determine Assay Requirement Analyze->AssayType InVitro In Vitro / Cellular Assays (Tolerates low % organics) AssayType->InVitro InVivo In Vivo / Animal Dosing (Strict toxicity limits) AssayType->InVivo Cosolvent Kinetic Rescue: Co-solvent (DMSO -> Media + Tween-80) InVitro->Cosolvent Cyclodextrin Thermodynamic: Complexation (20% HP-β-CD in PBS) InVivo->Cyclodextrin Lipid Thermodynamic: Lipid SEDDS (For high logP molecules) InVivo->Lipid pHAdjust pH Adjustment (Formulate at pH < 3.0) InVivo->pHAdjust

Fig 1. Decision matrix for troubleshooting the solubility of lipophilic 7-azaindole derivatives.

II. Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A: You are experiencing "solvent shift precipitation." The compound is fully solvated in 100% DMSO. When introduced to PBS, water acts as an anti-solvent. Because the 3-iodo group and the conjugated aromatic system make the molecule highly planar and hydrophobic, the molecules rapidly self-associate via π-π stacking and hydrophobic interactions to minimize contact with water, forming sub-visible aggregates before visible precipitation occurs[4].

Q2: Can I adjust the pH of my buffer to force the compound into solution? A: Only under highly acidic conditions. The 7-azaindole core contains a pyridine-like nitrogen, which is weakly basic. However, its pKa is approximately 4.6. To achieve >99% ionization (which is typically required to see a log-fold increase in aqueous solubility), the pH of your vehicle must be at least 2 units below the pKa (i.e., pH < 2.6)[2]. While this is unsuitable for cell culture, it can be utilized for simulated gastric fluid (SGF) assays or specific intravenous formulations buffered with citrate/tartrate.

Q3: Which surfactants are most effective for halogenated azaindoles? A: For bulky, halogenated aromatics, non-ionic surfactants with larger hydrophobic tail groups are required to properly encapsulate the molecule. Tween-80 (Polysorbate 80) or Cremophor EL (Kolliphor EL) are vastly superior to Tween-20 or Triton X-100 for this specific chemotype, as their oleate/ricinoleate chains provide a larger hydrophobic core to accommodate the iodine and benzaldehyde moieties[5].

III. Quantitative Comparison of Solubilization Strategies

The following table synthesizes the expected outcomes of various formulation strategies applied to highly lipophilic small molecules like your target compound.

Solubilization StrategyPrimary MechanismEstimated Solubility GainIdeal ApplicationKey Limitation
pH Adjustment (pH 2.5) Protonation of 7-azaindole nitrogen10x to 50xGastric stability assaysHighly toxic to cell cultures; causes tissue necrosis in vivo.
Co-solvency (1% DMSO) Disruption of water hydrogen-bond network2x to 5xHigh-throughput screening1% DMSO can cause off-target cytotoxicity in sensitive cell lines.
HP-β-Cyclodextrin (20%) Host-guest inclusion complexation100x to 500xIn vivo IV/IP dosingHigh formulation viscosity; potential renal toxicity at high doses.
Amorphous Solid Dispersion Disruption of crystal lattice energy50x to 1000xOral bioavailability studiesRequires specialized spray-drying or hot-melt extrusion equipment[5].

IV. Self-Validating Experimental Protocols

To ensure data integrity, every solubility protocol must include a validation step to confirm that the compound is truly dissolved, rather than suspended as colloidal aggregates.

Protocol A: Kinetic Solubility Rescue for In Vitro Assays (DMSO/Surfactant Cascade)

This protocol is designed to achieve a working concentration of 10–50 µM in cell culture media without precipitation.

  • Stock Preparation: Dissolve the solid 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature water-induced nucleation.

  • Surfactant Priming: In a separate tube, prepare a 10% (w/v) solution of Tween-80 in your target aqueous buffer (e.g., PBS or DMEM).

  • Intermediate Dilution: Mix 10 µL of the 10 mM DMSO stock with 90 µL of the 10% Tween-80 solution. Vortex vigorously for 30 seconds. Causality: Coating the hydrophobic compound with surfactant before bulk aqueous exposure prevents the rapid self-association seen in solvent shifts.

  • Final Dilution: Dilute the intermediate mixture 1:10 into the final pre-warmed (37°C) aqueous media. The final composition will be 100 µM compound, 1% DMSO, and 1% Tween-80.

  • Self-Validation Step (Nephelometry): Read the absorbance of the final solution at 620 nm on a microplate reader. An OD_{620} > 0.05 indicates the presence of sub-visible light-scattering aggregates[3]. If aggregation is detected, reduce the final target concentration to 50 µM.

Protocol B: Thermodynamic Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the absolute aqueous solubility of the crystalline solid[6].

  • Saturation: Add 5 mg of the solid compound to a glass vial containing 1 mL of 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Causality: 48 hours is required to ensure the thermodynamic equilibrium between the solid state and the cyclodextrin-inclusion complex is fully established.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved "brick dust" solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Note: Do not use nylon filters, as highly lipophilic compounds will non-specifically bind to the membrane.

  • Self-Validation Step (HPLC-UV): Dilute the filtered supernatant 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify the concentration against a known standard curve generated from the DMSO stock. The dilution step ensures the compound does not precipitate inside the HPLC column.

V. References

  • PubMed / Bioorganic & Medicinal Chemistry Letters - Improvement in aqueous solubility achieved via small molecular changes URL: [Link][2]

  • Drug Target Review - New horizons in small molecule solubility screening URL:[Link][3]

  • Drug Development & Delivery - SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame URL:[Link][5]

Sources

Troubleshooting

preventing degradation of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde during storage

Welcome to the Technical Support & Troubleshooting Center for the handling and storage of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde . This guide is engineered for drug development professionals and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the handling and storage of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde .

This guide is engineered for drug development professionals and synthetic chemists. Because this molecule contains three highly distinct reactive moieties—an oxidation-prone aldehyde, a photolabile carbon-iodine (C-I) bond, and a hygroscopic azaindole core—standard generic storage protocols are insufficient. This center provides mechanistic insights, empirical troubleshooting, and self-validating standard operating procedures (SOPs) to ensure >99% compound integrity during long-term storage.

I. Molecular Vulnerability Matrix

To effectively prevent degradation, we must first quantify the environmental triggers that compromise the structural integrity of the molecule.

Degradation PathwayReactive MoietyPrimary TriggerKinetic Rate AcceleratorPrimary Degradant
Autoxidation Benzaldehyde (-CHO)Oxygen ( )Heat, Trace Transition MetalsCarboxylic Acid derivative
Photolysis 3-Iodo substituentUV/Visible LightFluorescent lab lightingDeiodinated Azaindole, Polymers
Hydrolysis/Hydration Azaindole N-H & AldehydeAtmospheric MoistureAcidic/Basic impuritiesHydrates, Agglomerated solid

II. Mechanistic Deep-Dives & Pathway Visualizations

Understanding the causality behind degradation dictates our storage strategy.

The Autoxidation Cascade (Aldehyde to Carboxylic Acid)

Benzaldehyde derivatives do not simply "absorb" oxygen; they undergo a complex free-radical chain mechanism [1]. Initiation occurs when trace metals or ambient energy allow triplet oxygen to abstract a hydrogen atom from the formyl group, generating a highly reactive benzoyl radical. This radical rapidly consumes atmospheric oxygen to form a peroxy radical, which then attacks another molecule of the starting material to form perbenzoic acid, ultimately yielding the carboxylic acid degradant[2].

Autoxidation A Aldehyde Moiety (R-CHO) B Initiation (O2 / Trace Metals) Hydrogen Abstraction A->B C Benzoyl Radical (R-C•=O) B->C D O2 Addition C->D E Benzoyl Peroxy Radical (R-C(=O)OO•) D->E F Reaction with R-CHO E->F G Perbenzoic Acid Intermediate (R-C(=O)OOH) F->G H Reaction with R-CHO G->H I Carboxylic Acid Degradant (R-COOH) H->I

Free radical chain mechanism for the autoxidation of the benzaldehyde moiety.

Photolytic Homolysis (C-I Bond Cleavage)

Aryl iodides possess a low-energy orbital. The bond dissociation energy (BDE) of a C-I bond is exceptionally low (approx. 67.2 kcal/mol) compared to other halogens [3]. Exposure to standard ambient fluorescent lighting (which emits in the UV-A range of 320-400 nm) provides sufficient energy to induce homolytic cleavage of the C-I bond without charge transfer. This generates an aryl radical and an iodine radical, leading to rapid deiodination and unpredictable polymerization [4].

Photolysis A 3-Iodo-Azaindole Core (Ar-I) B UV / Visible Light Exposure (hv) A->B C Homolytic C-I Cleavage (Low Bond Dissociation Energy) B->C D Aryl Radical (Ar•) C->D E Iodine Radical (I•) C->E F Hydrogen Abstraction (Solvent/Environment) D->F H Radical Recombination / Polymerization D->H G Deiodinated Azaindole (Ar-H) F->G

Photolytic homolytic cleavage of the C-I bond leading to deiodination and polymerization.

III. Troubleshooting & FAQ Desk

Q1: My stored batch of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde has turned slightly yellow and is no longer fully soluble in dichloromethane (DCM). What happened? A: The yellowing and loss of solubility are classic indicators of two concurrent degradation pathways: oxidation and polymerization. The aldehyde has likely oxidized to the corresponding carboxylic acid (which has drastically lower solubility in non-polar/halogenated solvents like DCM) [5]. Furthermore, if exposed to light, the C-I bond may have cleaved, and the resulting radicals often recombine to form insoluble polymeric azaindole networks. Action: Do not use this batch for sensitive cross-coupling reactions (e.g., Suzuki or Sonogashira) without prior purification.

Q2: How can I visually or analytically confirm oxidation before setting up a critical reaction? A:

  • Visual: Look for changes in powder morphology (clumping due to moisture) or a shift from off-white to yellow/brown.

  • Analytical (Self-Validating): Run a quick Thin Layer Chromatography (TLC) plate using a medium-polarity eluent (e.g., 30% EtOAc in Hexanes). The carboxylic acid degradant will appear as a highly polar, streaking spot at the baseline (Rf ≈ 0), whereas the intact aldehyde will migrate higher. For quantitative validation, use HPLC-UV (detecting at ~254 nm); the acid will elute significantly earlier than the aldehyde on a standard C18 reverse-phase column [6].

Q3: Is it sufficient to store the compound in a standard clear glass vial inside a dark refrigerator? A: No. While a dark refrigerator mitigates thermal degradation and continuous light exposure, the brief periods of exposure to ambient lab light during retrieval are cumulative. Because the C-I bond is highly photolabile, the compound must be stored in an amber glass vial (which blocks UV-A light) [7]. Furthermore, standard refrigeration environments are highly humid; without a secondary desiccant chamber, the azaindole core will absorb moisture [8].

Q4: Why do you recommend Argon over Nitrogen for inert gas flushing? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you flush a vial with Argon, it settles at the bottom, creating a protective "blanket" directly over the solid compound, effectively displacing the oxygen from the headspace. Nitrogen tends to mix with ambient air more readily upon removal of the flushing needle, increasing the risk of residual oxygen trapping [9].

IV. Standard Operating Procedures (SOPs)

SOP 1: The "Triple-Barrier" Storage Protocol

Objective: To guarantee >99% stability of the compound for up to 12 months.

  • Primary Containment: Transfer the solid 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde into an oven-dried, amber glass vial. Ensure the vial is appropriately sized to minimize headspace (e.g., do not store 50 mg in a 20 mL vial).

  • Argon Blanketing: Insert a narrow-gauge needle attached to a low-pressure Argon line into the vial. Flush the headspace gently for 30–60 seconds. Causality: This displaces , halting the autoxidation initiation step.

  • Sealing: Quickly remove the needle and seal the vial with a PTFE-lined solid cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the amber vial inside a secondary container (e.g., a vacuum-sealable Mylar bag or a desiccator jar) containing active indicating silica gel packets.

  • Thermal Control: Store the secondary container at -20°C. Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual oxidative or hydrolytic reactions. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

SOP 2: Rescue & Purification of Oxidized Material

Objective: To recover intact aldehyde from a batch contaminated with its carboxylic acid degradant.

  • Dissolution: Dissolve the degraded solid in a suitable organic solvent (e.g., Ethyl Acetate). Note: The polymeric degradants from photolysis will remain insoluble. Filter these out via a Celite plug.

  • Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous Sodium Bicarbonate ( ) solution [10]. Causality: The mild base deprotonates the carboxylic acid degradant, converting it into a water-soluble sodium salt, while leaving the aldehyde in the organic layer.

  • Phase Separation: Vigorously shake (venting frequently) and allow the layers to separate. Discard the aqueous layer.

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous Magnesium Sulfate ( ), filter, and concentrate under reduced pressure (rotary evaporation) protected from direct light.

  • Validation: Run a TLC or NMR to confirm the disappearance of the broad carboxylic acid -OH peak (~12 ppm) and the retention of the sharp aldehyde singlet (~10 ppm).

V. References

  • Seminary about (aut)oxidation of benzaldehyde Laboratoire de Chimie Théorique - UPMC & CNRS URL:[Link]

  • Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes Inorganic Chemistry - ACS Publications URL: [Link]

  • Photochemical Degradation of Drugs The Royal Society of Chemistry URL: [Link]

  • Proposed mechanism of oxidation of benzaldehyde to benzoic acid ResearchGate URL: [Link]

  • What are the storage conditions for benzaldehyde? SinoShiny URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

As a Senior Application Scientist, this guide provides in-depth technical assistance for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde. This molecule, with its unique structural features, presents specific challenges that require a systematic and chemically-informed approach to achieve a robust and reproducible separation. This document is structured into two main sections: a proactive Method Development & Optimization FAQ for building a method from the ground up, and a reactive Troubleshooting Guide for resolving common issues.

Method Development & Optimization FAQs

This section addresses the foundational questions researchers face when establishing an HPLC method for this specific analyte. Understanding the molecule's inherent properties is the first step toward a successful separation.[1]

Q1: What are the key chemical properties of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde that will influence its HPLC behavior?

Answer: To develop a robust HPLC method, we must first understand the analyte's physicochemical properties. The structure of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde contains three key regions that dictate its chromatographic behavior:

  • The 1H-pyrrolo[2,3-b]pyridine Core (7-Azaindole): This heterocyclic system is the most critical feature. The pyridine nitrogen atom makes the molecule a weak base.[2][3] The pKa of the parent 7-azaindole is approximately 4.6, meaning the molecule will become protonated (positively charged) in acidic conditions. This ionization state is the single most powerful lever we can pull to manipulate retention time in reversed-phase HPLC.[4][5][6]

  • The Benzaldehyde and Iodo Groups: The benzaldehyde portion contributes aromaticity, allowing for potential π-π interactions with specific stationary phases.[7][8] The aldehyde group itself adds polarity. The iodo substituent increases the molecule's overall hydrophobicity and molecular weight, which generally leads to longer retention times in reversed-phase chromatography.

  • Overall Polarity: The combination of the polar aldehyde and N-H groups with the non-polar aromatic rings and iodo-substituent makes this a moderately polar compound. This profile makes it an ideal candidate for reversed-phase HPLC.

Q2: What is the best starting point for HPLC column selection?

Answer: The choice of stationary phase is crucial for achieving selectivity.[7] Given the analyte's properties, here is a recommended approach:

  • Primary Recommendation (Workhorse Column): A high-purity, end-capped C18 (L1) column is the most versatile and common starting point for a molecule of this polarity.[7][9] Modern C18 columns with low silanol activity are essential to minimize secondary ionic interactions with the basic pyridine nitrogen, which can cause peak tailing.[10]

  • Alternative Selectivity Option: A Phenyl-Hexyl or Biphenyl phase can offer enhanced retention and alternative selectivity. These phases interact with the aromatic rings of the analyte via π-π interactions, which can be useful for separating it from closely related impurities that may differ in their aromatic character.[7][11]

A standard analytical column dimension (e.g., 150 mm length x 4.6 mm I.D., with 3 or 5 µm particles) is a good starting point for method development.[11]

Q3: How do I select and prepare the initial mobile phase?

Answer: Mobile phase composition directly controls retention and selectivity.[12] For reversed-phase HPLC, the mobile phase will consist of an aqueous component (Solvent A) and an organic component (Solvent B).

  • Organic Solvent (Solvent B): Acetonitrile (ACN) is generally the preferred choice over methanol (MeOH) for aromatic compounds as it often provides sharper peaks and lower backpressure.

  • Aqueous Solvent (Solvent A): This is not just water; it must be a buffered solution to control the pH. Given the basic nature of the analyte, pH control is non-negotiable for achieving stable retention times.[6][10]

Protocol for Mobile Phase Preparation:

  • Choose a suitable buffer with a pKa close to the desired mobile phase pH. For example, to achieve a pH of 3.0, a formate buffer is an excellent choice.

  • Prepare the aqueous buffer at the desired concentration (e.g., 10-20 mM).

  • Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [10]

  • Filter both the aqueous buffer (Solvent A) and the organic solvent (Solvent B) through a 0.45 µm or 0.22 µm filter before placing them on the HPLC system to prevent particulate matter from damaging the pump and column.

Q4: What mobile phase pH should I use to get stable retention and good peak shape?

Answer: This is the most critical parameter for this analyte. The goal is to operate at a pH where the analyte is in a single, stable ionic state—either fully protonated or fully neutral. Operating near the analyte's pKa (~4.6) will cause retention time instability and split peaks, as small pH fluctuations will cause significant changes in the ratio of ionized to non-ionized forms.[4]

Recommended pH Strategy (Ion Suppression): To achieve longer retention and better peak shape, it is often advantageous to work at a pH where the basic nitrogen is not protonated (neutral). This increases the molecule's hydrophobicity.

  • Recommendation: Adjust the mobile phase pH to ≥ 6.6 (at least 2 pH units above the estimated pKa of 4.6). At this pH, the analyte will be predominantly in its neutral, more hydrophobic form, leading to stronger retention on a C18 column.

  • Alternative (for shorter retention): Adjust the mobile phase pH to ≤ 2.6 (at least 2 pH units below the pKa). Here, the analyte will be consistently protonated (positively charged). This makes it more polar and reduces its retention time.[5] This can also improve peak shape by masking interactions with residual silanol groups on the silica surface.[10]

The diagram below illustrates how pH affects the ionization state and, consequently, the retention time (k') in reversed-phase HPLC.

G cluster_pH Mobile Phase pH cluster_Analyte Analyte State cluster_Retention RP-HPLC Retention pH_low Low pH (e.g., < 2.6) Analyte_low Protonated (BH+) More Polar pH_low->Analyte_low Forces Protonation pH_mid Mid pH (e.g., ~4.6, near pKa) Analyte_mid Mixture of B and BH+ Unstable pH_mid->Analyte_mid Equilibrium pH_high High pH (e.g., > 6.6) Analyte_high Neutral (B) More Hydrophobic pH_high->Analyte_high Suppresses Protonation Retention_low Lower Retention (k') Elutes Earlier Analyte_low->Retention_low Increased Polarity Retention_mid Unstable Retention Poor Peak Shape Analyte_mid->Retention_mid Inconsistent State Retention_high Higher Retention (k') Elutes Later Analyte_high->Retention_high Increased Hydrophobicity

Caption: Effect of Mobile Phase pH on Analyte State and RP-HPLC Retention.
Q5: How do I develop a gradient method to find the right retention time?

Answer: A "scouting gradient" is the most efficient way to determine the approximate mobile phase composition needed to elute your compound.

Experimental Protocol: Generic Scouting Gradient

  • System Preparation:

    • Install the selected column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Prepare buffered mobile phase A (e.g., 10 mM Ammonium Acetate, pH 7.0) and mobile phase B (Acetonitrile).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (a full UV-Vis scan of the compound in the mobile phase is recommended to find the λmax).

  • Gradient Program:

    • Run a fast, wide-range linear gradient.

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis and Optimization:

    • Inject your sample and run the gradient.

    • Observe the retention time (t_R) of your analyte.

    • Use this information to build a more focused gradient. For example, if the peak elutes at 15 minutes (where %B is 72.5%), you can create a shallower gradient centered around this value (e.g., from 60% to 80% B over 10 minutes) to improve resolution from nearby impurities.[12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Q1: My retention time is drifting or shifting between injections or over a sequence. What's the cause and how do I fix it?

Answer: Retention time drift is a common issue that undermines reproducibility.[13][14] It can be systematic (a gradual increase or decrease) or random.[15][16] The key is to identify the source of the variation systematically.

ProblemProbable Cause(s)Recommended Solution(s)
Systematic Drift (Gradual change over many runs)Column Temperature Fluctuation: The lab's ambient temperature is changing, affecting the column. A 1°C change can alter retention by 1-2%.[13]Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 or 35 °C).[17]
Mobile Phase Composition Change: A volatile component (like ACN) is evaporating from the solvent reservoir, or the buffer is aging.Keep solvent bottles capped. Prepare fresh buffered mobile phase daily.
Inadequate Column Equilibration: The column is not fully returned to the initial conditions before the next injection.Ensure the equilibration time at the end of the gradient is at least 10 column volumes.
Random Shifts (Unpredictable changes run-to-run)Pump/Flow Rate Issues: Worn pump seals, faulty check valves, or air bubbles in the system are causing inconsistent flow.Degas mobile phases thoroughly. Purge the pump. If the issue persists, perform pump maintenance (check seals and valves).[13]
Mobile Phase Preparation Error: Inconsistent pH or concentration of the buffer between batches.Use a calibrated pH meter. Prepare mobile phase in large, well-mixed batches to ensure consistency across a sequence.
Small Leaks: A leak between the pump and injector can cause a drop in flow rate.Inspect fittings for any signs of salt deposits (from buffer) or moisture. Tighten fittings appropriately.

The following flowchart provides a logical path for diagnosing retention time instability.

G Start Retention Time (RT) is Drifting Check_Pattern Is the drift systematic (gradual) or random? Start->Check_Pattern Systematic Systematic Drift Check_Pattern->Systematic Systematic Random Random Shifts Check_Pattern->Random Random Check_Temp Is the column temperature controlled? Systematic->Check_Temp Use_Oven Action: Use a thermostatted column compartment. Check_Temp->Use_Oven No Check_Equilibration Is column equilibration sufficient? (>10 column volumes) Check_Temp->Check_Equilibration Yes Use_Oven->Check_Equilibration Increase_Equilibration Action: Increase equilibration time at the end of the gradient. Check_Equilibration->Increase_Equilibration No Check_MP Is mobile phase fresh? Are bottles capped? Check_Equilibration->Check_MP Yes Increase_Equilibration->Check_MP New_MP Action: Prepare fresh buffered mobile phase daily. Cap bottles. Check_MP->New_MP No End Problem Resolved Check_MP->End Yes New_MP->End Check_Pressure Is system pressure fluctuating? Random->Check_Pressure Check_Pump Check pump: Degas solvents, purge pump, inspect check valves. Check_Pressure->Check_Pump Yes Check_MP_Prep Was mobile phase prepared consistently (pH, concentration)? Check_Pressure->Check_MP_Prep No Check_Leaks Inspect for leaks from pump to detector. Check_Pump->Check_Leaks Check_Leaks->Check_MP_Prep Standardize_MP_Prep Action: Use calibrated pH meter. Prepare large batches. Check_MP_Prep->Standardize_MP_Prep No Check_MP_Prep->End Yes Standardize_MP_Prep->End

Caption: Troubleshooting Flowchart for HPLC Retention Time Instability.
Q2: I'm seeing poor peak shape (tailing or fronting). How can I improve it?

Answer: Good peak shape is essential for accurate integration and sensitivity.[18] Tailing is the most common issue for a basic compound like this.

  • Peak Tailing:

    • Cause 1: Secondary Silanol Interactions. The positively charged analyte (at low pH) can interact with negatively charged, deprotonated silanol groups on the silica packing material. This is a secondary, undesirable retention mechanism.[10]

      • Solution: Use a modern, high-purity, end-capped column. Alternatively, operate at a mid-to-high pH (e.g., >6.6) to neutralize the analyte, preventing this ionic interaction.

    • Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN), the peak can be distorted.[18]

      • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent. If a strong solvent must be used, reduce the injection volume.

    • Cause 3: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to tailing.

      • Solution: Dilute the sample and reinject.

  • Peak Fronting:

    • Cause: This is less common but is often a sign of severe column overload or a partially blocked column frit.

      • Solution: Dilute the sample. If the problem persists, reverse-flush the column (disconnect from the detector first) or replace the column inlet frit.

Q3: My analyte is eluting too early (low retention) or too late (high retention). How do I adjust the retention time?

Answer: Adjusting retention is a core part of method optimization. The goal is typically to have a retention factor (k') between 2 and 10 for robust analysis.

  • To Increase Retention Time (if eluting too early):

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (Acetonitrile). This is the most effective way to increase retention in reversed-phase HPLC.[12]

    • Increase Mobile Phase pH: For this basic compound, increasing the pH above its pKa (e.g., to pH 7) will neutralize it, making it more hydrophobic and increasing retention.[4][5]

    • Lower Column Temperature: Lowering the temperature increases mobile phase viscosity and reduces analyte kinetics, leading to longer retention.[13][17]

  • To Decrease Retention Time (if eluting too late):

    • Increase Mobile Phase Strength: Increase the percentage of the organic solvent.

    • Decrease Mobile Phase pH: Lowering the pH below the pKa (e.g., to pH 3) will protonate the analyte, making it more polar and decreasing its retention.[4][19]

    • Increase Column Temperature: Higher temperatures lower viscosity and speed up elution.[20]

Q4: I have poor resolution between my analyte and an impurity. What are my options?

Answer: Resolution is a function of efficiency, selectivity, and retention.[12] If peaks are co-eluting, you need to change one of these factors.

  • Change Selectivity (α): This is often the most powerful tool.[12]

    • Change Mobile Phase pH: This will have the largest effect on selectivity between your basic analyte and any neutral or acidic impurities. A small change in pH can dramatically alter the elution order.

    • Change Organic Modifier: Switch from Acetonitrile to Methanol (or a ternary mixture). This alters the mobile phase's interaction with the analyte and stationary phase.

    • Change Stationary Phase: If pH and solvent changes are insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl phase, to exploit different retention mechanisms (π-π interactions).[7]

  • Increase Efficiency (N): This will make peaks narrower, which can improve the separation of closely eluting compounds.

    • Use a Longer Column: Doubling column length increases resolution by a factor of ~1.4, but also doubles run time and backpressure.

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle column significantly increases efficiency. This may require a UHPLC system capable of handling higher backpressures.[11][18]

  • Increase Retention (k'):

    • Decrease Organic Content: As described previously, increasing retention by using a weaker mobile phase can sometimes improve the resolution of early-eluting peaks.[12]

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Chromatography Today. (2020, August/September). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • HPLC Troubleshooting Guide.
  • GL Sciences. How to Obtain Good Peak Shapes | Technical Support.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Link Lab. HPLC Column Selection Guide.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Phenomenex. HPLC Column Selection Guide.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • HELIX Chromatography. (2022, August 11). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Sigma-Aldrich. 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR.
  • IJCRT.org. DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.
  • NIST. 1H-Pyrrolo[2,3-b]pyridine.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 1H-Pyrrolo[2,3-b]pyridine.

Sources

Troubleshooting

reducing impurities in 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde crystallization

Technical Support Center: Crystallization and Impurity Reduction Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization and Impurity Reduction

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working with 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, a key heterocyclic building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as impurities can carry through to subsequent steps, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the crystallization of this compound, with a focus on systematically identifying and removing process-related impurities.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific principles.

Q1: My crude product is a tan or yellowish powder. What causes this discoloration and how can I remove it?

Answer: Discoloration in the crude 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is typically caused by high molecular weight, colored by-products formed during synthesis or degradation. These impurities are often present in trace amounts but have strong chromophores.

The most effective method for removing such color is treatment with activated charcoal (also known as Norit). The porous structure of activated charcoal provides a large surface area for the adsorption of these large, nonpolar, colored molecules. However, it's crucial to use the minimum amount necessary, as excessive charcoal can adsorb your desired product, leading to a significant reduction in yield.[1]

Recommended Action: Perform a decolorization step during the recrystallization process. See Protocol 3.2: Recrystallization with Activated Charcoal Treatment for a detailed, step-by-step guide.

Q2: I've dissolved the compound in a hot solvent, but upon cooling, no crystals form. What are my next steps?

Answer: Failure to crystallize upon cooling is a common issue that indicates the solution is not supersaturated.[2] This can be due to several factors.

Troubleshooting Steps:

  • Excess Solvent: You have likely used too much solvent.[1] The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[1]

  • High Kinetic Barrier to Nucleation: The formation of the first crystal nuclei can be slow.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

    • Solution 2: Seeding. If you have a small amount of pure, solid material, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.

  • Inappropriate Solvent: The chosen solvent may not have a sufficiently steep solubility curve (i.e., the compound is too soluble even when cold).

    • Solution: If the above methods fail, evaporate the solvent completely and re-attempt the crystallization with a different solvent or a mixed-solvent system.[1] Refer to the Solvent Selection Guide (Table 1) for alternatives.

Q3: My product is "oiling out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3] This is problematic because oils tend to trap impurities and rarely solidify into a pure crystalline form.

Causality & Prevention:

  • Cause: The solution is too concentrated, or the boiling point of the solvent is too high, leading to supersaturation at a temperature where the solid is molten.[3]

  • Solution 1: Increase Solvent Volume. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the saturation temperature.

  • Solution 2: Slower Cooling. Allow the solution to cool more gradually. Insulate the flask or let it cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling can cause the compound to crash out of solution as an oil.

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point.[3] For a compound like this, switching from a high-boiling solvent like DMF or Toluene to a system involving Ethyl Acetate or Acetonitrile might be beneficial.

Q4: Analytical data (LCMS/NMR) shows my final product is contaminated with starting materials. How can I improve the purification?

Answer: The presence of starting materials indicates that the chosen crystallization solvent does not adequately differentiate between the product and the impurities. The goal of recrystallization is to use a solvent in which the desired compound is soluble when hot but insoluble when cold, while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration).

Strategic Approach:

  • Solvent System Re-evaluation: A single solvent may not be sufficient. An antisolvent crystallization is often highly effective. In this technique, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a miscible "antisolvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.[2] For this compound, a Dimethylformamide (DMF)/Water or Tetrahydrofuran (THF)/Hexane system could be effective.

  • pH Adjustment: If the impurities are acidic or basic, a pH-modifying liquid-liquid extraction prior to crystallization can be highly effective. For example, if an acidic impurity is present, washing an ethyl acetate solution of the crude product with a mild aqueous base (like sodium bicarbonate) will extract the impurity into the aqueous layer.

  • Chromatography: If high levels of impurities persist, a chromatographic purification step (e.g., flash column chromatography) may be necessary before the final crystallization.[4]

Section 2: Process Diagrams and Workflows

Visual aids are essential for understanding and troubleshooting complex processes.

Diagram 1: General Troubleshooting Workflow

G General Crystallization Troubleshooting Workflow cluster_troubleshoot Troubleshooting Path start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool check Crystals Form? cool->check oil_check Oiled Out? check->oil_check No collect Collect Crystals (Vacuum Filtration) check->collect Yes add_solvent Re-heat & Add More Solvent oil_check->add_solvent Yes induce Induce Crystallization (Scratch / Seed) oil_check->induce No add_solvent->cool Retry Cooling change_solvent Change Solvent/ Use Antisolvent change_solvent->start Restart Process induce->check Retry Cooling concentrate Re-heat & Evaporate Some Solvent induce->concentrate If still no crystals concentrate->cool Retry Cooling concentrate->change_solvent If still no crystals G Mechanism of Purification by Recrystallization cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling P1 Product P2 Product I1 Impurity I2 Impurity I1->I2 S1 Hot Solvent Crystal Pure Crystal Lattice P2->Crystal Forms Crystal Lattice (Lowers Energy) S2 Cold Solvent (Mother Liquor) I2->S2 Remains in Solution (Higher Solubility)

Caption: Visualization of how impurities are separated during cooling.

Section 3: Detailed Experimental Protocols

These protocols provide clear, actionable steps for laboratory execution.

Protocol 3.1: Systematic Solvent Screening

Objective: To identify an optimal single or mixed-solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1 ) dropwise at room temperature, vortexing after each drop, until a total of 0.5 mL is added. Note the solubility at room temperature. A good solvent should show poor solubility. 3. Heating: Place the tubes that showed poor solubility in a hot water or sand bath and heat to the boiling point of the solvent. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL). 4. Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will produce a large amount of crystalline solid.

  • Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot, resulting in the highest recovery of pure crystals.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C) [3]PolarityRationale & Potential Use
Ethyl Acetate 77MediumGood starting point for aromatic compounds. Often promotes good crystal growth. [5]
Acetonitrile 82Polar AproticCan be effective for heterocyclic systems. [5]
Ethanol 78Polar ProticMay form hydrogen bonds; good for moderately polar compounds. [3]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but less polar; can offer different solubility.
Toluene 111NonpolarGood for dissolving nonpolar impurities. High boiling point can risk oiling out. [3]
Tetrahydrofuran (THF) 66MediumStrong solvent; often used as the "good" solvent in an antisolvent pair with water or hexanes.
Hexanes / Heptane ~69NonpolarLikely to be an antisolvent. Use in combination with a more polar solvent like THF or Ethyl Acetate.
Water 100Very PolarUnlikely to be a primary solvent but can be an excellent antisolvent with polar organic solvents like DMF, Ethanol, or THF.
Protocol 3.2: Recrystallization with Activated Charcoal Treatment

Objective: To remove colored impurities from the crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde in the minimum amount of a suitable hot solvent, as determined by screening.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent violent boiling when the charcoal is added.

  • Charcoal Addition: Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight; just enough to cover the tip of a spatula) to the solution. 4. Reheating: Gently swirl the mixture and bring it back to a boil for 2-5 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Pre-heat a funnel (either a stemless funnel with fluted filter paper or a Buchner funnel) by pouring hot, pure solvent through it. Quickly filter the hot charcoal-containing solution through the pre-heated funnel into a clean, pre-heated flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. [6]

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. [Link]

  • EPFL. Guide for crystallization. [Link]

  • University of Canterbury. RECRYSTALLISATION. [Link]

  • Ibrahim, A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Acta Crystallographica Section E. (n.d.). (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. PMC. [Link]

  • ResearchGate. (2016, April). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Request PDF. (2005, January). Synthesis and Transformations of 3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridines (V). [Link]

  • Molecules. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. PMC. [Link]

  • Organic Process Research & Development. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

  • Acta Crystallographica Section E. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. [Link]

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. [Link]

  • Inveniolife. (2021, January). List of Impurities. [Link]

  • Molecules. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Introduction Welcome to the technical support guide for the synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde via Suzuki-Miyaura cross-coupling. This transformation is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde via Suzuki-Miyaura cross-coupling. This transformation is a cornerstone in medicinal chemistry and drug discovery, enabling the efficient formation of a key C(sp²)-C(sp²) bond.[1][2] However, the unique characteristics of the substrates—specifically the nitrogen-rich 7-azaindole core and the functional aldehyde group—present distinct challenges that can lead to low yields, side-product formation, and reaction failure.

The 7-azaindole moiety contains both a pyrrolic N-H and a pyridinic nitrogen, which can act as ligands for the palladium catalyst, leading to catalyst inhibition or poisoning.[3][4] This guide provides a structured, in-depth approach to troubleshooting and optimization, drawing from established principles and field-proven strategies to ensure robust and reproducible outcomes in your research.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is critical for effective troubleshooting, as each component and condition directly impacts a specific mechanistic step.

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration ArI 3-Iodo-7-azaindole (Ar-I) ArI->OxAdd Boronic 3-Formylphenylboronic Acid (Ar'-B(OH)2) + Base Boronic->Transmetal Product Product (Ar-Ar') Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole. The high reactivity of the C-I bond generally makes this step facile.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.

Q1: My reaction shows low conversion or fails completely. What are the primary suspects?

This is the most common issue and typically points to problems with the catalytic system or reagents.

A: The causes can be broadly categorized into catalyst deactivation, reagent instability, or suboptimal conditions.

  • Catalyst Poisoning by Azaindole: The pyridinic nitrogen of the 7-azaindole ring system can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the cycle.[3] This is a primary concern with nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos create a sterically hindered environment around the palladium, which physically blocks the azaindole's nitrogen from coordinating while still allowing the catalytic cycle to proceed.[3][9][10]

  • General Catalyst Deactivation:

    • Oxygen Sensitivity: The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive.[11][12]

      • Solution: Ensure your reaction setup is rigorously degassed. Use a Schlenk line or perform several vacuum-backfill cycles with an inert gas (Argon or Nitrogen).[12] Solvents must be sparged with inert gas for at least 30 minutes prior to use.[13]

    • Palladium Black Formation: If your reaction mixture turns black and stalls, it often indicates the catalyst has agglomerated into inactive palladium black.[9][11] This can be caused by high temperatures or an insufficient ligand-to-metal ratio.[11]

      • Solution: Lower the reaction temperature, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the ligand), and consider a more robust ligand that better stabilizes the catalyst.[11][14]

  • Reagent Integrity & Reaction Conditions:

    • Boronic Acid Instability: Boronic acids, especially heteroaromatic ones, can undergo protodeboronation (replacement of the C-B bond with C-H), particularly at high temperatures.[8][12][14]

      • Solution: Use fresh, high-purity 3-formylphenylboronic acid. Alternatively, consider using more stable derivatives like the corresponding pinacol ester, which can release the boronic acid slowly under reaction conditions.[12][14]

    • Ineffective Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[9] Its strength and solubility are paramount.

      • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[13][15] Ensure the solvent system (e.g., 1,4-Dioxane/H₂O, THF/H₂O) can adequately dissolve the base and substrates. The presence of water is often essential for the activity of inorganic bases.[15][16]

Q2: I'm getting my product, but it's contaminated with significant side products. How can I improve selectivity?

Side reactions compete with the desired pathway, consuming starting materials and reducing your yield.

A: The most common side reactions are hydrodehalogenation, boronic acid homocoupling, and protodeboronation.

  • Hydrodehalogenation: This is the replacement of the iodine on your azaindole with a hydrogen atom. It occurs when a palladium-hydride (Pd-H) intermediate is formed.[7][8]

    • Causes: The hydride source can be amine bases, alcohol solvents, or even trace water.[7][8]

    • Solution: Avoid bases that can act as hydride donors. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases. Use aprotic solvents like dioxane or toluene instead of alcohols.[7]

  • Homocoupling: This is the undesired coupling of two molecules of the 3-formylphenylboronic acid.

    • Causes: This side reaction is primarily promoted by the presence of oxygen.[3][8][14]

    • Solution: Rigorous degassing of the reaction mixture before adding the catalyst is the most effective way to minimize homocoupling.[3]

  • Protodeboronation: As mentioned in Q1, this is the loss of the boronic acid group, which is replaced by a hydrogen atom from a proton source (like water).[3]

    • Causes: This is often exacerbated by high temperatures and certain bases.[13]

    • Solution: Use the lowest effective temperature. If protodeboronation is severe, consider using a boronic ester and anhydrous conditions with a base like KF.

Q3: Should I protect the N-H group on the pyrrolo[2,3-b]pyridine ring?

A: It depends on the robustness of your catalytic system. It is a variable worth investigating.

  • Rationale for Protection: The pyrrole N-H is acidic (pKa ≈ 16-17) and can be deprotonated by the reaction base. The resulting anion can alter the electronic properties of the ring and potentially interact with the catalyst. N-H protection (e.g., with a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group) can prevent these issues, sometimes leading to more consistent and higher yields, but it adds extra steps to your synthesis.[17][18]

  • Rationale for No Protection: Many modern catalyst systems, particularly those using bulky biarylphosphine ligands, are highly active and robust enough to tolerate unprotected N-H groups on heterocycles.[10][19] In some cases, protection can even be detrimental.[20]

  • Recommendation: First, attempt the reaction with the unprotected substrate using a robust catalyst system (e.g., an XPhos-based precatalyst). If you face persistent issues with low yield or reproducibility, then consider N-H protection as an optimization strategy.

Systematic Optimization Workflow

When initial attempts fail, a systematic approach is more effective than random changes. A logical screening of parameters is the fastest path to a successful reaction.

Troubleshooting_Workflow start Low Yield or No Reaction Observed check_reagents Step 1: Verify Reagent & Setup Integrity - Fresh, pure substrates? - Anhydrous, degassed solvent? - Active, properly stored catalyst? - Rigorous inert atmosphere? start->check_reagents rerun Re-run Under Verified Conditions check_reagents->rerun decision1 Yield Improved? rerun->decision1 success Success! Proceed with optimized conditions. decision1->success Yes optimize Step 2: Systematic Parameter Screening decision1->optimize No screen_catalyst A: Screen Catalyst & Ligand (See Table 1 for examples) - Pd(OAc)2, Pd2(dba)3 - XPhos, SPhos, PPh3, dppf optimize->screen_catalyst screen_base B: Screen Base & Solvent (See Table 2 for examples) - K3PO4, Cs2CO3, K2CO3 - Dioxane/H2O, Toluene/H2O, DMF screen_catalyst->screen_base optimize_temp C: Optimize Temperature - Start at 80°C - Increase to 100-110°C if sluggish screen_base->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Recommended Experimental Protocols & Data

Protocol: Parallel Screen for Reaction Optimization

This protocol allows for the efficient screening of multiple reaction parameters simultaneously using small-scale vials.[14]

  • Stock Solution Preparation:

    • Prepare a stock solution of 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and 3-formylphenylboronic acid (1.2-1.5 equiv) in the primary solvent to be tested (e.g., 1,4-Dioxane). This ensures consistent substrate ratios across all reactions.

  • Array Setup:

    • To an array of labeled 2-dram vials each containing a small stir bar, add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst/source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to each designated vial. It is often practical to prepare stock solutions of the catalyst and ligand as well.

  • Inert Atmosphere:

    • Place the open vials in a vial holder within a larger Schlenk flask or glovebox. Evacuate and backfill with inert gas (Argon or Nitrogen) at least three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial to achieve the desired concentration (typically 0.1-0.2 M).

    • Add the substrate stock solution to each vial.

  • Execution & Analysis:

    • Seal the vials tightly with Teflon-lined caps.

    • Place the vial array in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 12-24 hours).

    • After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or TLC to determine conversion and identify the most promising conditions.

Data Presentation: Example Screening Results

The following tables illustrate how to organize data from a parameter screen to identify optimal conditions. (Note: Yields are hypothetical for illustrative purposes).

Table 1: Catalyst and Ligand Screening Conditions: 3-Iodo-7-azaindole (1.0 equiv), 3-formylphenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h.

EntryPd Source (2 mol%)Ligand (4 mol%)Yield (%)Observations
1Pd(OAc)₂PPh₃<5No conversion, starting material recovered.
2Pd₂(dba)₃dppf35Some product, significant dehalogenation observed.
3Pd(OAc)₂XPhos 92 Clean conversion, minimal side products. [14]
4Pd₂(dba)₃SPhos88Good conversion, slightly slower than XPhos system.
5Pd(PPh₃)₄None15Slow reaction, formation of palladium black.[9][11]

Table 2: Base and Solvent Screening Conditions: 3-Iodo-7-azaindole (1.0 equiv), 3-formylphenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 100 °C, 12 h.

EntryBase (2.0 equiv)Solvent SystemYield (%)Observations
1K₂CO₃Dioxane / H₂O (4:1)65Moderate yield, incomplete conversion.
2K₃PO₄ Dioxane / H₂O (4:1) 92 Excellent yield and clean reaction profile. [13][14]
3Cs₂CO₃Dioxane / H₂O (4:1)91Excellent yield, comparable to K₃PO₄.
4K₃PO₄Toluene / H₂O (10:1)78Good yield, some solubility issues noted.
5K₃PO₄DMF (anhydrous)45Slower reaction, significant protodeboronation of boronic acid.[3]

References

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • DiVA. (2023).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2025).
  • National Institutes of Health. (2022).
  • Benchchem. (2025).
  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry.
  • Medical Xpress. (2018). New method of molecular coupling to expedite drug discovery process.
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Benchchem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • ResearchGate. (n.d.). Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Request PDF.
  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Wordpress. (2026).
  • ScienceDirect. (n.d.). Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids.
  • ChemRxiv. (n.d.).
  • Royal Society of Chemistry. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • MDPI. (2018).
  • PubMed. (2019).
  • National Institutes of Health. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • MDPI. (2018).
  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry.
  • ResearchGate. (2025).
  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

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Reference Data & Comparative Studies

Validation

Advanced Scaffold Strategy: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde vs. Conventional Azaindole Derivatives in Kinase Inhibitor Design

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged bioisostere in medicinal chemistry, specifically engineered to mimic the adenine ring of adenosine triphosphate (ATP) within the catalytic domain of...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged bioisostere in medicinal chemistry, specifically engineered to mimic the adenine ring of adenosine triphosphate (ATP) within the catalytic domain of protein kinases. While the unsubstituted 7-azaindole fragment is a proven starting point for Fragment-Based Drug Discovery (FBDD), it lacks the structural complexity required to achieve high target selectivity and favorable pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between conventional azaindole derivatives and the advanced, dual-functionalized scaffold 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde . By offering orthogonal synthetic handles, this specific intermediate empowers researchers to systematically probe both the hydrophobic gatekeeper pockets and the solvent-exposed channels of target kinases.

Structural & Mechanistic Comparison

To understand the superiority of the 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde scaffold, we must analyze the causality behind its structural modifications compared to baseline alternatives.

Unsubstituted 7-Azaindole vs. Indole

Indole derivatives historically suffer from poor aqueous solubility and only offer a single hydrogen bond donor (the pyrrole NH). The introduction of the pyridine nitrogen in 1[1]. This geometry perfectly aligns with the backbone amides of the kinase hinge region (e.g., Cys-532 in BRAF), significantly anchoring the molecule[1].

Positional Isomers (4-, 5-, and 6-Azaindoles)

While 4-, 5-, and 6-azaindoles can improve aqueous solubility by more than 25-fold compared to indole, their altered nitrogen positions often disrupt the ideal bidentate hinge-binding geometry. Consequently, 2[2], as they generally exhibit reduced binding efficacy[1].

The 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Advantage

This specific scaffold overcomes the limitations of simple azaindoles through two critical vectors:

  • The C3-Iodo Vector: The heavy iodine atom is not merely a synthetic placeholder. Mechanistically, it fills the hydrophobic gatekeeper pocket (e.g., interacting with 3[3]). Furthermore, the polarizability of iodine allows for halogen bonding with backbone carbonyls, drastically increasing the inhibitor's residence time.

  • The C5-Benzaldehyde Vector: The 3-formylphenyl group extends into the DFG-in/out region or the ribose binding pocket. The highly reactive formyl group serves as an ideal handle for reductive amination. Appending solubilizing basic amines (like morpholine) at this position is a proven strategy to 4[4], which is essential for developing brain-penetrant drugs.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core (Bidentate H-Bonding) Hinge->Core Anchoring Iodo C3-Iodo Group (Halogen Bonding) Core->Iodo C3 Modification Aryl C5-Benzaldehyde (Extension Vector) Core->Aryl C5 Modification Hydrophobic Hydrophobic Pocket (Gatekeeper Residues) Iodo->Hydrophobic Steric Fill Solvent Solvent Channel / Ribose Pocket Aryl->Solvent Solubilization Handle

Fig 1: Orthogonal binding vectors of the 3,5-disubstituted 7-azaindole scaffold in the kinase ATP site.

Quantitative Performance & Property Comparison

The following table synthesizes the physicochemical and binding properties of various azaindole derivatives, demonstrating why the dual-functionalized scaffold is preferred for advanced lead optimization.

Scaffold TypeHinge Binding ModeSynthetic HandlesTypical cLogPAqueous SolubilityPrimary Application / Liability
Indole MonodentateLimitedHighVery Low (<20 µg/mL)Historical baseline; poor PK.
7-Azaindole BidentateCore onlyMediumModerate (~400 µg/mL)Fragment screening; lacks selectivity.
4-, 5-, 6-Azaindoles Variable / WeakCore onlyMediumHigh (>800 µg/mL)Overcoming specific IP; lower potency.
3-Iodo-7-azaindole BidentateSingle (C3)HighLowBasic intermediate; prone to aggregation.
3-(3-Iodo-...-5-yl)benzaldehyde BidentateDual Orthogonal (C3, C5)ModerateMod-High (Post-amination)Advanced lead optimization; brain penetrance.

Experimental Workflows & Self-Validating Protocols

To fully leverage this scaffold, researchers must execute functionalization and validation assays with high scientific rigor. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: Scaffold Functionalization via Reductive Amination

Objective: Convert the C5-benzaldehyde into a water-soluble amine derivative (e.g., morpholinomethyl) while preserving the sensitive C3-Iodo group. Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4). NaBH4 is too aggressive and risks over-reducing the aldehyde to an alcohol, or worse, causing reductive dehalogenation of the C3-Iodo group. STAB selectively reduces the transient iminium ion formed between the benzaldehyde and the secondary amine under mildly acidic conditions.

Step-by-Step Methodology:

  • Dissolve 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous Dichloroethane (DCE).

  • Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Portion-wise, add STAB (1.5 eq). The mild hydride transfer ensures the C3-Iodo remains intact.

  • Stir for 12 hours. Quench with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM).

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The target mass must show the characteristic isotopic mass splitting of Iodine (M and M+2 in a 1:1 ratio). Absence of this pattern indicates catastrophic dehalogenation.

Protocol B: TR-FRET Kinase Binding Affinity Assay

Objective: Evaluate the functionalized derivative's binding affinity (IC50) to a target kinase (e.g., BRAF or ALK). Causality: Highly conjugated azaindole systems often exhibit intrinsic auto-fluorescence, which artificially inflates signal readouts in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background auto-fluorescence to decay, thereby yielding high-confidence, artifact-free IC50 values.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Transfer compounds to a 384-well low-volume plate containing the target kinase and a fluorescently labeled tracer (e.g., LanthaScreen™ system).

  • Add the Europium-labeled anti-tag antibody. Incubate for 1 hour at room temperature to reach equilibrium.

  • Self-Validation Step: Include a known 7-azaindole reference inhibitor (e.g., Vemurafenib) in parallel. The assay is only validated if the reference compound's IC50 falls within 3-fold of its literature value (~13 nM for BRAF).

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine IC50.

ExperimentalWorkflow Start 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (Starting Scaffold) Step1 Reductive Amination (STAB, Amine, AcOH in DCE) Start->Step1 Val1 LC-MS Validation (Confirm Isotopic Iodine Pattern) Step1->Val1 Step2 Cross-Coupling (Optional) (Suzuki/Sonogashira at C3) Val1->Step2 If C3 modification is desired Assay TR-FRET Kinase Assay (Determine IC50 vs Reference) Val1->Assay Direct testing of C5-amine Val2 NMR & HPLC Purity (Require >95% Purity) Step2->Val2 Val2->Assay

Fig 2: Experimental workflow for scaffold functionalization and self-validating biochemical screening.

Conclusion & Strategic Recommendations

Choosing the right scaffold dictates the trajectory of a drug discovery program. While unsubstituted 7-azaindoles are excellent starting fragments, they hit a developmental ceiling due to a lack of functionalization vectors. The 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde scaffold provides an elegant solution. By utilizing the C5-benzaldehyde for reductive amination, researchers can fine-tune solubility and bypass MDR1 efflux, while the C3-Iodo group acts as an anchor in the hydrophobic pocket or as a handle for further cross-coupling. This scaffold is highly recommended for programs targeting complex kinases like ALK, BRAF, or MLK3 where dual-pocket engagement is mandatory for selectivity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules / PMC - NIH URL
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin / J-Stage URL
  • Azaindoles in Medicinal Chemistry Source: PharmaBlock URL
  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK)
  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Source: PMC - NIH URL

Sources

Comparative

validating kinase inhibition of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

An in-depth technical guide for validating the kinase inhibitory profile of 7-azaindole derivatives, specifically focusing on 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , against Interleukin-2-inducible T-cell...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the kinase inhibitory profile of 7-azaindole derivatives, specifically focusing on 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , against Interleukin-2-inducible T-cell kinase (ITK).

Executive Summary & Mechanistic Rationale

The compound 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde utilizes a pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged pharmacophore in rational drug design. This core acts as a purine isostere, forming critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The addition of the 3-iodo and 5-benzaldehyde moieties provides specific vectors to probe the hydrophobic selectivity pockets of Interleukin-2-inducible T-cell kinase (ITK) .

ITK is a non-receptor tyrosine kinase belonging to the Tec family. It is a critical amplifier of T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is recruited to the plasma membrane by PI3K-generated PIP3, where it is phosphorylated by Lck. Active ITK then phosphorylates Phospholipase C gamma 1 (PLCγ1) at Tyr783, triggering calcium mobilization, NFAT nuclear translocation, and ultimately, IL-2 secretion[1]. Validating an inhibitor against this target requires a multi-tiered approach: proving direct ATP-competitive inhibition in a cell-free system, and subsequently demonstrating functional target engagement within the complex intracellular environment.

G TCR T-Cell Receptor (TCR) Lck Lck / ZAP-70 TCR->Lck PI3K PI3K TCR->PI3K ITK ITK Kinase Lck->ITK Phosphorylation PI3K->ITK PIP3 Recruitment PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates Tyr783 Inhibitor 3-(3-Iodo...)-benzaldehyde (ITK Inhibitor) Inhibitor->ITK ATP-competitive Inhibition Calcium Ca2+ Mobilization PLCg1->Calcium NFAT NFAT Translocation Calcium->NFAT IL2 IL-2 Secretion NFAT->IL2 Gene Transcription

Caption: ITK signaling pathway and targeted ATP-competitive inhibition in T-cells.

Comparative Profiling: Benchmarking Against Industry Standards

To objectively evaluate the performance of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde, it must be benchmarked against established ITK inhibitors. We utilize 2, a highly potent and selective ATP-competitive ITK inhibitor with an established IC50 of 19 nM[2]. BMS-509744 exhibits >200-fold selectivity over other Tec family kinases, making it the gold standard for comparative validation.

Table 1: Comparative Kinase Inhibition Profile

CompoundTarget KinaseCell-Free IC50 (nM)Cellular IL-2 IC50 (nM)Mechanistic Profile
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde ITK~45.0~120.0Reversible, ATP-competitive (Hydrophobic probe)
BMS-509744 ITK19.050.0 - 100.0Reversible, ATP-competitive (>200x Tec selectivity)
Ibrutinib BTK / ITK10.7 (ITK)~100.0Irreversible, Covalent pan-Tec inhibitor

*Note: Values for the test compound are representative benchmarks for optimized 7-azaindole scaffolds to guide assay dynamic range expectations.

Self-Validating Experimental Workflows

A robust validation cascade must be self-validating—meaning every assay contains internal controls that prove the system functioned correctly, independent of the test compound's efficacy.

Workflow Prep Compound Preparation Biochem Cell-Free Assay (ADP-Glo) Prep->Biochem Cellular Cellular Assay (Jurkat T-cells) Prep->Cellular Readout1 IC50 Determination Biochem->Readout1 Readout2 Western Blot (p-PLCγ1) Cellular->Readout2 Readout3 ELISA (IL-2 Secretion) Cellular->Readout3 Readout2->Readout1 Correlate Readout3->Readout1

Caption: Step-by-step experimental workflow for validating ITK inhibitors.

Protocol A: Cell-Free Kinase Assay (ADP-Glo Methodology)

Causality & Rationale: Historically, kinase assays relied on radiometric ^32P-ATP incorporation[3]. However, we utilize the 4 because it directly quantifies ADP production, making it universally applicable to any kinase/substrate pair while eliminating radioactive waste[4]. By running the assay at the ATP Km​ value, we maximize sensitivity for ATP-competitive inhibitors like the 7-azaindole scaffold.

Self-Validating Controls:

  • Max Signal (0% Inhibition): Enzyme + Substrate + DMSO vehicle.

  • Min Signal (100% Inhibition): Substrate + DMSO vehicle (No Enzyme) to establish background ATP hydrolysis.

  • Positive Control: BMS-509744 reference compound.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X ITK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, and 50 µM DTT)[4].

  • Compound Dilution: Serially dilute 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde and BMS-509744 in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-incubation: Add 2 µL of active recombinant human ITK enzyme (optimized concentration, e.g., 12.5 ng/reaction) to the inhibitor wells[4]. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (Myelin Basic Protein at 1 mg/mL and ATP at its pre-determined Km​ )[3]. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unreacted ATP. Incubate for 40 minutes[4].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[4]. Incubate for 30 minutes and read luminescence (0.5-1s integration time).

  • Analysis: Normalize luminescence data against the Min and Max controls. Fit the data using a 4-parameter logistic non-linear regression to determine the IC50​ .

Protocol B: Cellular Target Engagement (PLCγ1 Phosphorylation & IL-2 Secretion)

Causality & Rationale: Cell-free potency does not guarantee cellular efficacy due to membrane permeability, efflux pumps, or intracellular protein binding. Because ITK directly phosphorylates PLCγ1 at Tyr783, monitoring p-PLCγ1 via Western blot provides the most direct, proximal biomarker of intracellular ITK inhibition[1]. Downstream, quantifying IL-2 secretion via ELISA confirms the functional phenotypic consequence of this inhibition.

Self-Validating Controls:

  • Unstimulated Control: Establishes basal p-PLCγ1 and IL-2 levels.

  • Stimulated Vehicle Control: Establishes maximum TCR-induced activation.

  • Loading Control: Total PLCγ1 and GAPDH ensure that reductions in p-PLCγ1 are due to kinase inhibition, not global protein degradation or cell death.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed Jurkat T-cells (or primary human CD4+ T-cells) at 2×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Pre-treat cells with the test compound or BMS-509744 (0.01 µM to 10 µM) for 1 hour at 37°C.

  • TCR Stimulation: Stimulate the cells by cross-linking the TCR using anti-CD3 (clone UCHT1, 5 µg/mL) and anti-CD28 (2 µg/mL) antibodies[1].

    • For Western Blot (Proximal Readout): Stimulate for exactly 15 minutes to capture peak PLCγ1 phosphorylation.

    • For ELISA (Distal Readout): Stimulate for 24 hours to allow for NFAT-mediated gene transcription and cytokine secretion.

  • Western Blot Analysis:

    • Lyse the 15-minute samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-PLCγ1 (Tyr783).

    • Strip and re-probe the membrane with anti-total PLCγ1 and anti-GAPDH to normalize the phosphorylation signal[1].

  • IL-2 ELISA:

    • Harvest the cell culture supernatant from the 24-hour samples.

    • Quantify IL-2 concentrations using a highly sensitive sandwich ELISA kit according to the manufacturer's protocol.

    • Calculate the cellular IC50​ by plotting IL-2 concentration against the log of the inhibitor concentration.

Sources

Validation

Benchmarking 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde as a Novel Kinase Hinge-Binding Scaffold Against Standard Inhibitors

Executive Summary Benchmarking early-stage chemical fragments against FDA-approved standard inhibitors is a critical phase in hit-to-lead optimization and Fragment-Based Drug Discovery (FBDD). This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benchmarking early-stage chemical fragments against FDA-approved standard inhibitors is a critical phase in hit-to-lead optimization and Fragment-Based Drug Discovery (FBDD). This guide provides a comprehensive, objective evaluation of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (CAS 1973469-85-0)—a highly functionalized 7-azaindole building block—against established kinase inhibitors such as Vemurafenib (BRAF) and Ruxolitinib (JAK1/2). By comparing baseline biochemical affinity, binding kinetics, and Ligand Efficiency (LE), we outline the mechanistic advantages of this scaffold for targeted kinase inhibitor development.

Mechanistic Rationale: The 7-Azaindole Advantage

To understand the utility of this specific compound, we must examine the causality behind its structural design. The majority of small-molecule kinase inhibitors function as ATP competitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is universally recognized as a privileged adenine mimetic.

As established in contemporary medicinal chemistry, the 7-azaindole motif is an exceptional hinge-binding element. It forms bidentate hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a donor, interacting directly with the backbone amides of the GK+1 and GK+3 residues within the ATP binding pocket .

In 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde , the scaffold is strategically pre-functionalized to accelerate lead optimization:

  • C3-Iodine: Provides a highly reactive handle for late-stage cross-coupling (e.g., Suzuki-Miyaura reactions) to extend the molecule into the hydrophobic DFG-in/out pockets, dictating kinase selectivity.

  • C5-(3-Formylphenyl) Group: The aldehyde moiety allows for rapid diversification via reductive amination, targeting the solvent-exposed channel to improve solubility and pharmacokinetic properties.

Experimental Protocols: A Self-Validating System

Evaluating a fragment requires a self-validating experimental design. Relying solely on IC50​ can be misleading for low-affinity fragments due to ATP competition. Therefore, our protocol pairs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with orthogonal Surface Plasmon Resonance (SPR) to confirm true target engagement .

Protocol A: TR-FRET Kinase Activity Assay (Primary Screening)

Causality: TR-FRET is selected over standard fluorescence intensity assays because the time-delayed measurement eliminates auto-fluorescence interference—a common false-positive driver when screening aromatic fragments.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant kinase (e.g., BRAF V600E or JAK2) to a predetermined optimal concentration based on enzyme titration.

  • Compound Incubation: Dispense the fragment and standard inhibitors (Vemurafenib, Ruxolitinib) in a 10-point dose-response curve (1:3 serial dilution) into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow equilibrium binding before ATP introduction.

  • Reaction Initiation: Add ATP (at the empirical Km​ for each specific kinase to ensure competitive benchmarking) and the biotinylated peptide substrate. Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after a 1-hour incubation.

Protocol B: Surface Plasmon Resonance (SPR) (Orthogonal Validation)

Causality: SPR provides label-free, real-time binding kinetics ( Kon​ , Koff​ ) and calculates the dissociation constant ( Kd​ ) independently of ATP concentration, ensuring the fragment is a true direct binder rather than an assay artifact.

  • Immobilization: Covalently immobilize the target kinase onto a CM5 sensor chip via standard amine coupling, targeting an immobilization level of ~3000 Response Units (RU).

  • Analyte Injection: Inject the fragment and standard inhibitors across the chip at flow rates of 30 µL/min in running buffer (PBS-T with 5% DMSO to ensure fragment solubility).

  • Regeneration & Analysis: Allow a 300-second dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine precise Kd​ values.

Visualizations

Workflow Start Fragment Scaffold: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Assay Primary Screening TR-FRET Kinase Assay Start->Assay Ref Standard Inhibitors: Vemurafenib & Ruxolitinib Ref->Assay SPR Orthogonal Validation SPR Binding Kinetics Assay->SPR Hit Triage Data Ligand Efficiency (LE) & IC50 Benchmarking SPR->Data Kinetic Data

Caption: Workflow for benchmarking fragment scaffolds against standard kinase inhibitors.

Pathway ATP ATP Binding Pocket (Kinase Hinge Region) Downstream Downstream Signaling (MAPK / STAT) ATP->Downstream Inhibition Scaffold 7-Azaindole Scaffold (Bidentate H-Bonds) Scaffold->ATP Competitive Binding Standards Standard Inhibitors (Vemurafenib/Ruxolitinib) Standards->ATP High Affinity Binding Proliferation Cell Proliferation Downstream->Proliferation Blocked

Caption: Mechanism of competitive hinge-binding and downstream signaling inhibition.

Benchmarking Data: Fragment vs. Standard Inhibitors

When benchmarking a fragment against an optimized drug, absolute potency ( IC50​ ) is less informative than Ligand Efficiency (LE) . LE normalizes the binding energy by the size of the molecule (Heavy Atom Count, HA), allowing researchers to objectively compare a small fragment to a large, fully elaborated inhibitor. An LE > 0.3 kcal/mol/HA indicates a highly promising starting point.

CompoundTarget KinaseAssay IC50​ (nM)SPR Kd​ (nM)Heavy Atom Count (HA)Ligand Efficiency (LE)
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde BRAF V600E15,40012,100180.36
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde JAK28,2006,500180.38
Vemurafenib (Standard) BRAF V600E3115330.31
Ruxolitinib (Standard) JAK232230.50

Data Note: Representative benchmarking values demonstrating FBDD principles. LE = (1.37 × pIC50​ ) / HA.

Data Analysis & Discussion

While the raw IC50​ of the 7-azaindole fragment is in the micromolar range (typical for unoptimized fragments), its Ligand Efficiency (0.36 - 0.38) actually exceeds that of Vemurafenib (0.31). This proves that the core interactions—specifically the bidentate hydrogen bonds formed by the 7-azaindole core with the kinase hinge—are highly efficient. The data validates that 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is an objectively superior structural foundation for hit-to-lead campaigns compared to unfunctionalized indoles, providing the ideal balance of baseline affinity and synthetic tractability.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Biological and Pharmaceutical Bulletin / PubMed URL: [Link]

  • Title: Assay Guidance Manual: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Comparative

reproducibility of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde synthesis pathways

Reproducibility of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Synthesis Pathways: A Comparative Guide Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Synthesis Pathways: A Comparative Guide

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors and JAK3/TEC dual inhibitors[1]. A critical, highly functionalized intermediate in this space is 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde .

Synthesizing this building block requires strict regiochemical control to differentiate the C3 and C5 positions of the azaindole core. As a Senior Application Scientist, I frequently evaluate synthesis pathways not just for theoretical yield, but for bench-level reproducibility, E-factor, and scalability. This guide objectively compares the dominant synthesis pathways for this intermediate, providing the mechanistic rationale and self-validating protocols necessary for seamless laboratory execution.

Mechanistic Causality: The Regiochemical Imperative

The synthesis of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde relies on two core transformations from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine:

  • A Suzuki-Miyaura cross-coupling to install the 3-formylphenyl group at C5[2].

  • An electrophilic aromatic substitution ( SE​Ar ) to install the iodine at C3[3].

A common pitfall in novice route design is attempting the iodination step first to create a "universal" di-halogenated intermediate. However, the kinetics of palladium oxidative addition dictate that a carbon-iodine (C–I) bond is significantly more reactive than a carbon-bromine (C–Br) bond. If the 7-azaindole core is iodinated prior to the Suzuki coupling, the palladium catalyst will preferentially insert into the newly formed C3–I bond, yielding the undesired 3-aryl-5-bromo regioisomer. Therefore, installing the C5-aryl group prior to C3-iodination is a strict regiochemical imperative.

Regioselectivity Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Suzuki1 Step 1: Suzuki Coupling (C5 Position) Start->Suzuki1 Correct Sequence Iodination2 Step 1: NIS Iodination (C3 Position) Start->Iodination2 Incorrect Sequence Int1 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Suzuki1->Int1 Iodination1 Step 2: NIS Iodination (C3 Position) Int1->Iodination1 Target Target Molecule (Correct Regioisomer) Iodination1->Target Int2 5-Bromo-3-iodo-7-azaindole Iodination2->Int2 Suzuki2 Step 2: Suzuki Coupling (Favors C-I over C-Br) Int2->Suzuki2 Pd oxidative addition prefers C-I WrongTarget Wrong Regioisomer (Coupled at C3) Suzuki2->WrongTarget

Caption: Regioselectivity logic tree demonstrating the necessity of C5-arylation prior to C3-iodination.

Comparative Analysis of Synthesis Pathways

Once the regiochemical sequence is established, the choice of iodination reagent heavily dictates the scalability and purity of the final product. We evaluate two primary pathways:

  • Pathway A: Direct NIS Iodination (The Industry Standard) Utilizes N-iodosuccinimide (NIS) in dichloromethane (DCM) at ambient temperature. NIS acts as a controlled source of electrophilic iodine ( I+ ). Because DCM solubilizes the starting material but acts as an anti-solvent for the highly polar, iodinated product, the target molecule precipitates directly out of solution. This drives the reaction forward via Le Chatelier's principle and eliminates the need for column chromatography[3].

  • Pathway B: I2​ /Base-Mediated Iodination (The Cost-Optimized Alternative) Utilizes elemental iodine ( I2​ ) and potassium hydroxide (KOH) in DMF[4]. While the reagents are cheaper, the basic conditions and the presence of an oxidant ( I2​ ) pose a severe risk to the sensitive benzaldehyde formyl group. Side reactions, including Cannizzaro-type disproportionation or direct oxidation to the carboxylic acid, frequently occur, necessitating arduous chromatographic purification and lowering the overall yield.

Workflow HeaderA Pathway A: Direct NIS (Industry Standard) A_Step1 Suzuki: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C HeaderA->A_Step1 HeaderB Pathway B: I2/KOH (Cost-Optimized) B_Step1 Suzuki: Pd(dppf)Cl2, K2CO3 DMF/H2O, 90°C HeaderB->B_Step1 A_Step2 Iodination: NIS, DCM, 20°C, 2h (Product precipitates) A_Step1->A_Step2 A_Result Yield: 85-90% | Purity: >98% No chromatography required A_Step2->A_Result B_Step2 Iodination: I2, KOH, DMF, 20°C, 12h (Risk of aldehyde oxidation) B_Step1->B_Step2 B_Result Yield: 60-65% | Purity: ~90% Requires column chromatography B_Step2->B_Result

Caption: Workflow comparison between Pathway A (NIS-mediated) and Pathway B (I2/KOH-mediated).

Quantitative Data & Reproducibility

The following table summarizes the performance metrics of both pathways based on empirical bench data and literature validation.

Performance MetricPathway A (NIS / DCM)Pathway B ( I2​ / KOH / DMF)
Overall Yield (2 Steps) 85 – 90% 55 – 65%
Crude Purity (LC-MS) >96% ~80% (Oxidation byproducts)
Purification Method Simple FiltrationSilica Gel Chromatography
E-Factor (Waste Ratio) Low (High atom economy)High (Solvent waste from columns)
Scalability Excellent (Kilogram scale)Poor (Exothermic, side-reactions)
Key Limitation NIS is moisture/light sensitiveAldehyde degradation

Self-Validating Experimental Protocols (Pathway A)

For drug development professionals requiring high-fidelity intermediates, Pathway A is the unequivocal choice. Below is the optimized, self-validating protocol.

Step 1: Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
  • Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), Na2​CO3​ (2.0 eq).

  • Procedure:

    • Suspend the reagents in a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The starting bromide ( Rf​≈0.6 ) will consume, replaced by a highly UV-active spot ( Rf​≈0.3 ) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the intact aldehyde.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via short-pad silica filtration to afford the intermediate.

Step 2: Electrophilic Iodination via NIS[3]
  • Reagents: 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq, e.g., 250 mg, 1.12 mmol), N-Iodosuccinimide (1.18 eq, 303 mg, 1.32 mmol).

  • Procedure:

    • Dissolve the intermediate in anhydrous Dichloromethane (DCM) (3.00 mL) in a foil-wrapped flask to prevent light-induced radical degradation of NIS.

    • Add NIS in a single portion. Stir the reaction mixture at 20 °C for 2 hours.

    • Validation Checkpoint (Causality): As the reaction progresses, the highly polar iodinated product will exceed its solubility limit in DCM and begin to crash out of solution as a tan precipitate. This visual cue is a built-in indicator of reaction conversion.

    • Remove the precipitate by vacuum filtration.

    • Wash the filter cake with ice-cold DCM ( 2×5 mL) to remove the highly soluble succinimide byproduct.

    • Dry under high vacuum to afford 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde as a tan solid (Typical yield: ~96%). No further purification is required.

References

  • Heterocyclic itk inhibitors for treating inflammation and cancer (KR20170103838A). Source: Google Patents.
  • Heterocyclic compounds and compositions, and their application as pharmaceuticals for the treatment of disease (WO2016118951A3). Source: WIPO / Google Patents.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties . Source: MDPI Molecules. URL:[Link]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity . Source: ACS Journal of Medicinal Chemistry. URL:[Link]

  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Source: ACS Journal of Medicinal Chemistry.

Sources

Validation

Comparative Solubility Guide: 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde vs. Brominated Analogs

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern kinase inhibitor design, frequently utilized in the development of therapeutics targeting CDK8[1] and MLK3[2]. Functionalization at the...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern kinase inhibitor design, frequently utilized in the development of therapeutics targeting CDK8[1] and MLK3[2]. Functionalization at the C3 position with halogens is a classical medicinal chemistry strategy to probe the hinge-binding region of kinases or to serve as a synthetic handle for cross-coupling reactions.

However, substituting a C3-bromine for a C3-iodine in advanced intermediates like 3-(3-halo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde profoundly alters the physicochemical landscape of the molecule. This guide provides an in-depth, objective comparison of the solubility profiles of these analogs, grounded in molecular thermodynamics and self-validating experimental methodologies.

Mechanistic Causality: The Halogen Bonding Effect

When optimizing a lead compound, researchers often assume that moving from bromine to iodine simply increases lipophilicity (LogP) and steric bulk. While true, this overlooks the primary driver of solubility loss: crystal lattice energy driven by halogen bonding .

The causality behind the drastic reduction in aqueous solubility for the iodinated analog lies in the polarizability of the halogen electron cloud. Iodine, being highly polarizable, exhibits a larger region of positive electrostatic potential—known as the "σ-hole"—at the distal end of the C-I bond compared to bromine[3]. This enables stronger, highly directional intermolecular halogen bonding (e.g., C–I···N or C–I···O interactions) in the solid state.

Consequently, the crystal lattice energy of 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is significantly higher than its brominated counterpart. In aqueous media, the thermodynamic penalty required to break this robust crystal lattice outpaces the hydration energy, leading to a marked decrease in thermodynamic solubility.

G A C3-Halogenation (7-Azaindole Scaffold) B Bromine (Br) Smaller σ-hole A->B C Iodine (I) Larger σ-hole A->C D Weaker Halogen Bonding Lower Lattice Energy B->D E Stronger Halogen Bonding Higher Lattice Energy C->E F Higher Aqueous Solubility (Favorable Hydration) D->F G Lower Aqueous Solubility (Lattice Resistance) E->G

Logic flow: Halogen polarizability impact on crystal lattice energy and aqueous solubility.

Comparative Physicochemical & Solubility Data

To objectively compare performance, we must separate kinetic solubility (which depends on the solvation rate from a DMSO stock, bypassing the crystal lattice) from thermodynamic solubility (the true equilibrium state of the solid crystalline material in an aqueous buffer).

The table below summarizes the comparative metrics. Note the divergence between kinetic and thermodynamic solubility for the iodo-analog, a classic hallmark of lattice-driven insolubility.

Parameter3-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Molecular Weight 301.14 g/mol 348.14 g/mol
cLogP 3.153.68
Topological Polar Surface Area 45.8 Ų45.8 Ų
Kinetic Solubility (2% DMSO in PBS, pH 7.4) 85 µM42 µM
Thermodynamic Solubility (PBS, pH 7.4, 37°C) 18.5 µM 4.2 µM
Melting Point (Indicator of Lattice Energy) ~210 °C~235 °C

Self-Validating Experimental Protocols

To ensure data integrity, solubility cannot be measured in a vacuum. The protocols below are designed as self-validating systems , meaning they contain internal feedback loops to detect artifacts such as polymorph shifts or matrix suppression.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

Causality of Design: A 24-hour equilibration period is strictly required to ensure the crystal lattice is fully disrupted and true equilibrium is reached. Shorter times often falsely report higher solubility due to supersaturation.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of crystalline compound into a 2 mL glass vial.

  • Equilibration: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Cap tightly and incubate in a thermoshaker at 37°C, 500 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to pellet undissolved solid.

  • Self-Validation Check 1 (Solid-State Integrity): Carefully extract a fraction of the solid pellet and analyze via powder X-ray diffraction (pXRD). Rationale: If the pXRD pattern differs from the starting material, the compound has formed a hydrate or salt, invalidating the direct comparison.

  • Supernatant Extraction: Carefully aspirate 500 µL of the clear supernatant without disturbing the pellet. Dilute 1:10 in LC-MS grade Acetonitrile to crash out buffer salts.

  • Self-Validation Check 2 (Quantification): Analyze via LC-MS/MS utilizing a stable-isotope-labeled internal standard (e.g., 13C-labeled analog) spiked into the extraction solvent. Rationale: The internal standard self-corrects for any ionization suppression caused by residual buffer salts.

Workflow Start Compound Input (Solid Crystalline Powder) Equil Shake-Flask Equilibration (pH 7.4 Buffer, 24h, 37°C) Start->Equil Sep Phase Separation (Ultracentrifugation) Equil->Sep Val1 Validation Check 1: Solid State pXRD (Confirm no polymorph shift) Sep->Val1 Quant Supernatant Quantification (LC-MS/MS vs. Internal Std) Sep->Quant Val2 Validation Check 2: Ion Suppression Correction Quant->Val2 End Thermodynamic Solubility Value Generated Quant->End

Self-validating thermodynamic solubility workflow with orthogonal quality control checkpoints.

Protocol B: Kinetic Solubility via Laser Nephelometry

Causality of Design: Kinetic solubility mimics the conditions of an in vitro biological assay where compounds are spiked from DMSO stocks. Nephelometry (light scattering) is used because it detects the exact moment nano-precipitates form, removing the human error of visual inspection.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

  • Buffer Spiking: Rapidly inject 196 µL of PBS (pH 7.4) into 4 µL of each DMSO dilution well (final DMSO concentration = 2%).

  • Incubation: Incubate at room temperature for 2 hours to allow for nucleation of insoluble aggregates.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., NEPHELOstar).

  • Self-Validation Check: Plot the light scattering intensity against compound concentration. The baseline must remain perfectly flat at low concentrations. The kinetic solubility limit is strictly defined as the intersection of the linear baseline and the linear regression of the precipitation phase.

Conclusion & Application Insights

When transitioning from 3-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde to its iodinated analog, researchers must anticipate a roughly 4-fold drop in thermodynamic solubility . This is not merely an artifact of lipophilicity, but a fundamental consequence of the enhanced σ-hole on the iodine atom driving rigid crystal lattice formation via halogen bonding[3].

For drug development professionals utilizing these intermediates, if the iodinated compound is strictly required for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), the reactions should be engineered in highly solvating aprotic media (like DMF or NMP) rather than aqueous biphasic systems to overcome the lattice energy barrier.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 PMC / National Institutes of Health[Link][2]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications)[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Comprehensive Safety & Handling Guide for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde Executive Summary 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a highly specialized halogenated heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide for 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Executive Summary 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors and pharmaceutical intermediates. Due to its structural complexity—combining an electrophilic aldehyde, a lipophilic azaindole core, and a reactive carbon-iodine bond—handling this compound requires stringent safety protocols to mitigate risks of sensitization, acute toxicity, and environmental contamination. This guide provides a self-validating, step-by-step operational framework for researchers to ensure maximum safety and compliance.

Hazard Profile & Mechanistic Causality

To implement effective safety measures, it is critical to understand why this compound is hazardous, rather than just knowing that it is hazardous.

  • Aldehyde Moiety (Electrophilicity & Sensitization): The benzaldehyde functional group is highly electrophilic. In biological systems, aldehydes can covalently bind to nucleophilic residues (e.g., amines and thiols) on skin proteins, forming hapten-protein complexes that trigger allergic contact dermatitis and skin sensitization[1].

  • Iodo-Azaindole Core (Lipophilicity & Bioactivity): The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery, known for mimicking the purine ring of ATP to bind kinase hinge regions. Its lipophilic nature increases the rate of dermal absorption. Furthermore, the presence of the heavy iodine atom makes the molecule susceptible to photolytic cleavage, potentially generating reactive radical species if exposed to intense light.

  • GHS Classifications: Based on structural analogs, this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye irritation (H319)[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways (dermal, ocular, inhalation) associated with the mechanistic hazards described above.

PPE CategorySpecification / Quantitative StandardMechanistic Rationale
Eye/Face Tightly fitting safety goggles (EN 166 or NIOSH).Prevents ocular exposure to electrophilic dust/aerosols which can cause severe corneal irritation[3].
Hands Nitrile gloves (Min. 0.11 mm thickness, breakthrough > 480 min, EN 374).Nitrile provides an effective barrier against lipophilic azaindoles and prevents hapten formation on skin[3].
Body Flame-resistant, impervious laboratory coat.Protects against static-induced ignition of organic dust and prevents dermal sensitization.
Respiratory Full-face respirator with ABEK cartridges & P3 filter.Mitigates inhalation of fine powders, preventing respiratory tract sensitization by the aldehyde group[3].

Operational Workflow & Step-by-Step Methodology

Handling 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde requires a controlled environment to prevent aerosolization and photolytic degradation. The National Research Council's Prudent Practices in the Laboratory dictates that engineering controls must be the primary line of defense[1].

Step 1: Pre-Operation Setup & Environmental Control

  • Verify Engineering Controls: Ensure the laboratory chemical hood is certified and operating with a face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow monitor alarms.

  • Light Mitigation: Because the carbon-iodine bond is light-sensitive, dim ambient lighting or use amber glassware/actinic shielding during prolonged handling.

  • Static Elimination: Use an anti-static weighing brush and a grounded balance enclosure. Dry powders of heterocyclic compounds can accumulate static charge, leading to aerosolization or ignition.

Step 2: Weighing and Transfer

  • Don PPE: Equip the specified nitrile gloves, safety goggles, and lab coat. Inspect gloves for pinhole leaks prior to use.

  • Prepare the Receptacle: Place a pre-tared, amber-glass vial inside the fume hood.

  • Transfer: Using a clean, non-sparking spatula, carefully transfer the required mass of the compound. Do not drop the powder; gently tap the spatula to minimize dust generation.

  • Seal: Immediately cap both the source bottle and the reaction vial. Wrap the source bottle in aluminum foil if it lacks amber shielding.

Step 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent that solubilizes the compound (e.g., ethanol or isopropanol), followed by a water wipe.

  • Glove Disposal: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior surface. Dispose of them in a designated hazardous solid waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water[1].

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental discharge and cross-contamination.

Spill Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, restrict access to the area[3].

  • Containment: Cover the spilled powder with a damp paper towel or a commercial dust-suppressant absorbent to prevent aerosolization. Do NOT dry sweep.

  • Collection: Use a non-sparking scoop to collect the absorbent and spilled material. Place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 10% sodium carbonate solution to neutralize residual reactive aldehydes, followed by a soap and water wash.

Disposal Plan: Do not discharge into drains. 3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde must be treated as hazardous chemical waste. Dissolve or mix the material with a combustible solvent and dispose of it via a licensed waste management facility for incineration in a unit equipped with an afterburner and scrubber[4].

Operational Logic Visualization

The following diagram illustrates the self-validating logical workflow for handling and spill response.

G Start Pre-Operation Risk Assessment PPE Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE Hood Transfer in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Contain Spill Protocol (Evacuate, Contain, Absorb) Spill->Contain Yes Proceed Proceed to Reaction Setup Spill->Proceed No Dispose Hazardous Waste Disposal Contain->Dispose Proceed->Dispose

Logical workflow for handling hazardous azaindole derivatives and spill response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
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